molecular formula C7H5ClN2O4 B186385 5-Chloro-2,4-dinitrotoluene CAS No. 51676-74-5

5-Chloro-2,4-dinitrotoluene

Cat. No.: B186385
CAS No.: 51676-74-5
M. Wt: 216.58 g/mol
InChI Key: KPDPGZNHKMJEFZ-UHFFFAOYSA-N
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Description

A molecular imprinted polymer (MIP) based electrochemical impedimetric sensor has been fabricated for the sensitive determination of 5CDNT. Low-detection-limit of 5CDNT was observed to be 0.1μ M using this sensor.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-5-methyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDPGZNHKMJEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291667
Record name 5-Chloro-2,4-dinitrotoluene
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Molecular Weight

216.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51676-74-5
Record name 51676-74-5
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Record name 5-Chloro-2,4-dinitrotoluene
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Record name 5-Chloro-2,4-dinitrotoluene
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2,4-dinitrotoluene. The information is presented to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables for easy reference and comparison. Detailed experimental protocols for key analytical procedures are also provided.

Chemical Identity and Structure

This compound is a chlorinated and nitrated aromatic hydrocarbon. Its chemical structure and basic identifiers are fundamental for its characterization.

IdentifierValue
IUPAC Name 1-Chloro-5-methyl-2,4-dinitrobenzene[1][2][3]
CAS Number 51676-74-5[1][2][3][4]
Molecular Formula C₇H₅ClN₂O₄[1][2][3][4][5]
Molecular Weight 216.58 g/mol [4]
SMILES CC1=CC(Cl)=C(C=C1--INVALID-LINK--=O)--INVALID-LINK--=O[1]
InChI Key KPDPGZNHKMJEFZ-UHFFFAOYSA-N[1]

Physicochemical Properties

Physical Properties
PropertyValueSource
Melting Point 87-91 °C(lit.)
83.5-92.5 °C[1]
89-91 °C[5]
Boiling Point 334.0 ± 37.0 °C(Predicted)
Appearance White to cream or pale yellow crystals or powder[1]
Density 1.4054 g/cm³ at 99.2 °C
Solubility, Partitioning, and Volatility
PropertyValue (this compound)Reference Value (2,4-Dinitrotoluene)
Water Solubility Data not available270 mg/L at 22 °C[8]
Solubility in Organic Solvents Data not availableSoluble in acetone, ethanol, benzene, ether, pyridine[6][7]
Vapor Pressure Data not available1.4 x 10⁻⁴ torr at 20 °C
LogP (Octanol-Water Partition Coefficient) Data not available1.98
pKa Data not availableData not available

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Determination of Boiling Point (Micro Method)

For small sample sizes, a micro-boiling point determination method can be employed.

Methodology:

  • A small amount of the liquid sample (if applicable, as this compound is a solid at room temperature) is placed in a small test tube.

  • A sealed capillary tube is inverted and placed inside the test tube.

  • The assembly is attached to a thermometer and heated in a suitable bath.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the shake-flask method.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent in a flask.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, can be determined using the shake-flask method according to OECD Guideline 107.

Methodology:

  • A solution of this compound is prepared in either n-octanol or water.

  • A known volume of this solution is mixed with a known volume of the other immiscible solvent in a separatory funnel.

  • The funnel is shaken vigorously to allow for partitioning of the solute between the two phases and then left to stand for phase separation.

  • The concentration of the analyte in both the n-octanol and water phases is determined by a suitable analytical method (e.g., HPLC or GC-MS).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9][10][11][12]

Synthesis and Degradation Pathways

Understanding the synthesis and potential degradation pathways of this compound is crucial for its handling, environmental fate assessment, and potential drug development applications.

Synthesis Pathway

A plausible synthetic route to this compound involves the nitration of 3,4-dichlorotoluene. This process is a common method for introducing nitro groups onto an aromatic ring.

Synthesis_Pathway 3,4-Dichlorotoluene 3,4-Dichlorotoluene This compound This compound 3,4-Dichlorotoluene->this compound Nitration Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->this compound

Caption: Plausible synthesis of this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound are not extensively documented, a potential pathway can be inferred from the known microbial degradation of similar dinitrotoluene compounds. This often involves the reduction of the nitro groups and subsequent ring cleavage.

Degradation_Pathway A This compound B Nitroreduction Step 1 A->B C Chloro-aminonitrotoluene intermediate B->C D Nitroreduction Step 2 C->D E Chloro-diaminotoluene intermediate D->E F Ring Cleavage E->F G Further Degradation Products F->G

Caption: A potential microbial degradation pathway.

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using standard chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water, with UV detection, is a common approach for the analysis of nitroaromatic compounds[13].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and identification capabilities. A non-polar capillary column can be used for separation, followed by mass spectrometric detection for confirmation of the compound's identity and quantification of impurities.

Disclaimer: This document is intended for informational purposes only and does not constitute a safety guide. Appropriate safety precautions should always be taken when handling chemical substances. It is recommended to consult the relevant Safety Data Sheet (SDS) before working with this compound.

References

5-Chloro-2,4-dinitrotoluene synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

Pursuant to our safety policies, I am unable to provide an in-depth technical guide or detailed synthesis protocols for 5-Chloro-2,4-dinitrotoluene. The creation of nitroaromatic compounds involves hazardous materials and reactions, and providing detailed instructions for their synthesis would be irresponsible.

Instead, I can offer general, educational information regarding the chemical principles and safety considerations relevant to this class of compounds from a defensive and academic perspective.

General Chemical Principles

The synthesis of nitroaromatic compounds like this compound typically involves an electrophilic aromatic substitution reaction. In this type of reaction, a substituent on an aromatic ring (in this case, hydrogen atoms on 3-chlorotoluene) is replaced by an electrophile.

Key Reaction: Nitration Nitration is the specific electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. This is generally achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Generation of the Electrophile: The sulfuric acid acts as a catalyst, protonating the nitric acid. This protonated nitric acid then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The nitronium ion is then attacked by the electron-rich aromatic ring (like toluene or its derivatives). The existing substituents on the ring (e.g., a methyl group and a chlorine atom) direct where the new nitro groups will be added.

  • Rearomatization: The ring regains its aromaticity by losing a proton (H⁺).

Safety and Hazard Considerations

It is critical to understand that nitration reactions are highly exothermic and can become uncontrollable if not managed with extreme care.

  • Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin. They also release toxic fumes.

  • Products: Nitroaromatic compounds are often toxic and may be thermally unstable. Dinitrotoluenes, as a class, are considered hazardous substances. They can be harmful if inhaled, ingested, or absorbed through the skin.

  • Reaction Conditions: The temperature of the reaction must be carefully controlled. Runaway reactions can lead to rapid gas evolution and a risk of explosion.

Due to these significant hazards, any work involving nitration chemistry should only be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and blast shields.

Spectroscopic Analysis of 5-Chloro-2,4-dinitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2,4-dinitrotoluene, a key chemical intermediate. Due to the limited availability of directly published spectra for this specific compound, this guide combines theoretical predictions based on the analysis of structurally similar molecules with established experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

  • IUPAC Name: 1-Chloro-5-methyl-2,4-dinitrobenzene

  • CAS Number: 51676-74-5[1][2]

  • Molecular Formula: C₇H₅ClN₂O₄[1][3]

  • Molecular Weight: 216.58 g/mol [1]

  • Appearance: White to cream or pale yellow crystals or powder[3]

  • Melting Point: 87-91 °C[1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.6 - 8.8sH-3
~7.8 - 8.0sH-6
~2.7 - 2.9s-CH₃ (Methyl)

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~148 - 152C-NO₂
~145 - 149C-NO₂
~138 - 142C-Cl
~130 - 134C-CH₃
~125 - 129C-H
~120 - 124C-H
~18 - 22-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2980 - 2850WeakAliphatic C-H stretch (CH₃)
1550 - 1475StrongAsymmetric NO₂ stretch
1360 - 1290StrongSymmetric NO₂ stretch
850 - 800StrongC-Cl stretch
800 - 600StrongC-N stretch
Mass Spectrometry (MS)
m/z RatioRelative IntensityAssignment
216/218High (M⁺)Molecular ion (³⁵Cl/³⁷Cl isotopes in ~3:1 ratio)
199/201Moderate[M-OH]⁺
186/188Moderate[M-NO]⁺
170/172Moderate[M-NO₂]⁺
125High[C₆H₂ClNO]⁺
89High[C₆H₃Cl]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H spectrum.

NMR_Workflow Diagram 1: NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Set Acquisition Parameters load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks (1H NMR) calibrate->integrate final_spectrum Final Spectrum integrate->final_spectrum Generate Spectrum

Diagram 1: NMR Spectroscopy Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply the solid sample to the crystal and lower the pressure arm to ensure good contact.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow Diagram 2: IR Spectroscopy (ATR) Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal apply Apply Solid Sample clean->apply background Acquire Background Spectrum apply->background sample_spec Acquire Sample Spectrum background->sample_spec ratio Ratio Sample to Background process Baseline & ATR Correction ratio->process final_spectrum Final Spectrum process->final_spectrum Generate Spectrum

Diagram 2: IR Spectroscopy (ATR) Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution is injected into the GC, which separates the compound before it enters the mass spectrometer.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40-400.

    • Source Temperature: 200-250 °C.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.[4]

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., -NO₂, -OH, -Cl).

MS_Workflow Diagram 3: Mass Spectrometry (EI) Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry dissolve Dissolve Sample in Volatile Solvent gc Gas Chromatography (GC-MS) dissolve->gc direct Direct Insertion Probe dissolve->direct ionize Ionization (EI) gc->ionize direct->ionize analyze Mass Analysis (Quadrupole/TOF) ionize->analyze detect Detection analyze->detect final_spectrum Final Mass Spectrum detect->final_spectrum Generate Spectrum

Diagram 3: Mass Spectrometry (EI) Workflow

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and detailed protocols for their experimental determination. While published spectra for this specific molecule are scarce, the provided data, based on analogous compounds, serves as a robust reference for researchers and scientists. The outlined experimental workflows offer a clear and structured approach for obtaining high-quality spectroscopic data for this and other similar chemical entities.

References

An In-depth Technical Guide on the Solubility of 5-Chloro-2,4-dinitrotoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Chloro-2,4-dinitrotoluene in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound at the time of this report, this document focuses on providing comprehensive, state-of-the-art experimental protocols for determining the solubility of a solid organic compound like this compound. The methodologies detailed herein are standard practices in the field and are intended to enable researchers to generate precise and reliable solubility data.

Introduction

This compound is a nitroaromatic compound. Understanding its solubility in different organic solvents is crucial for a variety of applications, including synthesis, purification, formulation, and analytical method development. Solubility is a fundamental physicochemical property that dictates the behavior of a compound in solution, impacting reaction kinetics, bioavailability, and the design of separation processes. This guide provides the necessary experimental frameworks to empower researchers to determine these critical parameters.

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
e.g., Methanole.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., UV-Spectroscopy
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., UV-Spectroscopy
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Gravimetric

Experimental Protocols for Solubility Determination

The following sections detail two widely accepted methods for determining the solubility of a solid organic compound: the gravimetric method and the UV-spectroscopic method.

Gravimetric Method

The gravimetric method is a classic and direct technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

3.1.1. Materials and Equipment

  • This compound (or other solid solute)

  • Selected organic solvent

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

3.1.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, and preliminary studies may be needed to determine the equilibration time. A common practice is to agitate for 24-48 hours.

  • Separation of Saturated Solution:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

    • Filter the withdrawn solution through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporating dish or vial. The filter should also be at the experimental temperature.

  • Determination of Solute Mass:

    • Accurately weigh the evaporating dish containing the filtered saturated solution.

    • Carefully evaporate the solvent in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the decomposition point of the solute can be used to ensure complete solvent removal.

    • Once the solvent is completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dry solute. Repeat the drying and weighing steps until a constant mass is achieved.

3.1.3. Data Analysis

  • Mass of the solvent: Subtract the final mass of the dish with the dry solute from the mass of the dish with the saturated solution.

  • Mass of the dissolved solute: Subtract the initial mass of the empty dish from the final mass of the dish with the dry solute.

  • Solubility Calculation: Express the solubility in desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

UV-Spectroscopic Method

The UV-spectroscopic method is an indirect method that relies on the solute having a chromophore that absorbs ultraviolet or visible light. The concentration of the solute in a saturated solution is determined by measuring its absorbance and using a calibration curve.

3.2.1. Materials and Equipment

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • All materials and equipment listed for the gravimetric method (excluding the evaporating dish and oven)

  • Volumetric flasks and pipettes for preparing standard solutions

3.2.2. Experimental Procedure

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (Beer-Lambert Law: A = εbc).

  • Preparation and Separation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (steps 3.1.2.1 and 3.1.2.2) to prepare a filtered, saturated solution at the desired temperature.

  • Absorbance Measurement and Concentration Determination:

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

    • Using the equation from the calibration curve, calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution.

3.2.3. Data Analysis

  • Solubility Calculation: The concentration of the undiluted saturated solution is the solubility of the compound in that solvent at the experimental temperature. Express the solubility in the desired units (e.g., mol/L, g/L).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Determination_Workflow General Experimental Workflow for Solubility Determination A Start: Define Compound, Solvent, and Temperature B Prepare Supersaturated Mixture (Excess Solute in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-48h with agitation) B->C D Phase Separation: Allow Solid to Settle C->D E Withdraw and Filter Supernatant at Temperature D->E F Analysis of Saturated Solution E->F G Gravimetric Method: Evaporate Solvent and Weigh Solute F->G Direct H Spectroscopic Method: Dilute and Measure Absorbance F->H Indirect I Calculate Solubility G->I H->I J End: Report Solubility Data I->J

An In-depth Technical Guide to 5-Chloro-2,4-dinitrotoluene (CAS 51676-74-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dinitrotoluene (CAS 51676-74-5) is a chlorinated and nitrated aromatic compound.[1][2] While not a widely studied molecule in its own right, it serves as a valuable research chemical, particularly in the study of xenobiotic metabolism. Its chemical structure makes it a suitable substrate for investigating specific enzymatic pathways involved in the detoxification of foreign compounds. This guide provides a comprehensive overview of its chemical structure, properties, and its application in toxicological research, with a focus on the mercapturic acid pathway.

Chemical Structure and Properties

This compound is a solid, crystalline substance, appearing as white to cream or pale yellow.[3] Its structure consists of a toluene backbone substituted with a chlorine atom and two nitro groups.

Chemical Structure:

G C1 C C2 C C1->C2 C4 C C_CH3 CH3 C1->C_CH3 C3 C C2->C3 C5 C N1 N C2->N1 C3->C4 C6 C C4->C5 N2 N C4->N2 C5->C6 Cl Cl C5->Cl C6->C1 O1a O N1->O1a + O1b O N1->O1b - O2a O N2->O2a + O2b O N2->O2b -

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number51676-74-5
Molecular FormulaC7H5ClN2O4
Molecular Weight216.58 g/mol [3]
IUPAC Name1-Chloro-5-methyl-2,4-dinitrobenzene[3]
SMILES StringCc1cc(Cl)c(cc1--INVALID-LINK--=O)--INVALID-LINK--=O[1]
InChI KeyKPDPGZNHKMJEFZ-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

PropertyValue
Physical FormSolid, crystals, or crystalline powder[1][3]
ColorWhite to cream or pale yellow[3]
Melting Point87-91 °C[1]
Assay Purity≥96.0% (GC)[3]

Synthesis

Biological Activity and Mechanism of Action

The primary documented biological activity of this compound is its role as a substrate in the study of the mercapturic acid pathway.[4][5] This pathway is a major route for the detoxification of a wide range of electrophilic xenobiotics.

The mechanism of action of this compound within this pathway begins with its recognition by glutathione S-transferases (GSTs). The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro groups, makes it susceptible to nucleophilic attack by the thiol group of glutathione (GSH). GSTs catalyze this conjugation, leading to the formation of a glutathione S-conjugate. This initial step renders the compound more water-soluble and marks it for further processing and eventual elimination from the organism.

The Mercapturic Acid Pathway

The mercapturic acid pathway is a multi-step enzymatic process that converts hydrophobic, electrophilic compounds into water-soluble mercapturic acids, which are then excreted in the urine.[6][7]

Mercapturic_Acid_Pathway Xenobiotic Electrophilic Xenobiotic (e.g., this compound) GS_conjugate Glutathione S-conjugate Xenobiotic->GS_conjugate GSH Glutathione (GSH) GST Glutathione S-transferase (GST) GSH->GST GST->GS_conjugate GGT γ-Glutamyl-transpeptidase GS_conjugate->GGT - Glutamate CysGly_conjugate Cysteinyl-glycine S-conjugate GGT->CysGly_conjugate Dipeptidase Dipeptidase CysGly_conjugate->Dipeptidase - Glycine Cys_conjugate Cysteine S-conjugate Dipeptidase->Cys_conjugate NAT N-Acetyltransferase Cys_conjugate->NAT + Acetyl-CoA Mercapturic_acid Mercapturic Acid (N-acetyl-cysteine conjugate) NAT->Mercapturic_acid Excretion Urinary Excretion Mercapturic_acid->Excretion Experimental_Workflow cluster_cell_culture Cell Culture and Exposure cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed PAC2 cells in culture flasks B Expose cells to a non-toxic concentration of the substrate (e.g., CDNB) A->B C Incubate for various time points (e.g., 1, 3, 6, 24 hours) B->C D Collect cell and medium samples separately C->D E Spike with internal standard D->E F Homogenize cells in methanol E->F G Centrifuge and filter the lysate F->G H Evaporate and redissolve in mobile phase G->H I Analyze samples by LC-HRMS H->I J Identify and quantify biotransformation products I->J

References

5-Chloro-2,4-dinitrotoluene: A Technical Guide to Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards and toxicity of 5-Chloro-2,4-dinitrotoluene. Due to a lack of specific toxicological studies on this particular compound in publicly available literature, this guide draws upon data from the closely related and well-studied compound, 2,4-dinitrotoluene (2,4-DNT), as well as general principles of nitroaromatic compound toxicity. All data for 2,4-DNT should be considered as indicative of the potential hazards of this compound, but not directly transferable.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValueReference
CAS Number 51676-74-5[1][2]
Molecular Formula C₇H₅ClN₂O₄[1][2]
Molecular Weight 216.58 g/mol [1]
Appearance White to cream or pale yellow solid[3]
Melting Point 87-91 °C[4][5]
Boiling Point 334.0 ± 37.0 °C (Predicted)[5]
Density 1.4054 g/cm³ (at 99.2 °C)[5]
Solubility Insoluble in water.[6][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassHazard StatementPictogram
Skin SensitizationH317: May cause an allergic skin reaction.GHS07

Data derived from safety data sheets for this compound.[4]

For the related compound, 2,4-dinitrotoluene, the following classifications are noted, which may be relevant for this compound:

Hazard ClassHazard StatementPictogram
Acute Toxicity (Oral, Dermal, Inhalation)H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.GHS06
Germ Cell MutagenicityH341: Suspected of causing genetic defects.GHS08
CarcinogenicityH350: May cause cancer.GHS08
Reproductive ToxicityH361f: Suspected of damaging fertility.GHS08
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposure.GHS08
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effects.GHS09

Data for 2,4-dinitrotoluene.[8][9]

Toxicological Data (Analog Compound: 2,4-Dinitrotoluene)

No specific quantitative toxicity data (LD50, LC50, NOAEL, LOAEL) for this compound was identified in the reviewed literature. The following data for the analogous compound 2,4-dinitrotoluene is provided for reference and to indicate potential toxicity.

Acute Toxicity of 2,4-Dinitrotoluene
Route of ExposureSpeciesValueReference
Oral (LD50)Rat268 mg/kg
Oral (LD50)Mouse790 mg/kg
Dermal (LD50)Guinea Pig>1 g/kg
Inhalation (LC50)-Not available
Subcutaneous (LDLo)Cat27 mg/kg[10]
Chronic Toxicity and Other Endpoints for 2,4-Dinitrotoluene

Chronic exposure to 2,4-dinitrotoluene has been shown to affect the central nervous system and the blood.[11][12] It is also suspected of causing genetic defects, cancer, and reproductive harm.[8][9][12]

  • Carcinogenicity: 2,4-Dinitrotoluene is classified as a substance that may cause cancer.[8][9] The International Agency for Research on Cancer (IARC) classifies 2,4-DNT as possibly carcinogenic to humans (Group 2B).[13][14]

  • Mutagenicity: 2,4-Dinitrotoluene is suspected of causing genetic defects.[8][9]

  • Reproductive Toxicity: 2,4-Dinitrotoluene is suspected of damaging fertility.[8][9] Studies in animals have shown decreased fertility, testicular atrophy, and ovarian dysfunction.[12][15][16]

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below. These represent standard protocols that would be used to assess the toxicity of a substance like this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step. The test aims to classify the substance into a specific toxicity class based on the observed mortality.

  • Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered orally in a single dose via gavage.

    • A starting dose is chosen from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The number of animals that die within a specified period determines the next step, which could involve dosing at a higher or lower level, or stopping the test.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification and labeling.

Skin Sensitization - OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

  • Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear. An increase in lymphocyte proliferation is indicative of a sensitization response.

  • Animals: Mice are used for this assay.

  • Procedure:

    • The test substance is applied to the dorsal surface of each ear for three consecutive days.

    • On day 5, a solution of ³H-methyl thymidine is injected intravenously.

    • After a specified time, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • The incorporation of ³H-methyl thymidine into the DNA of the lymph node cells is measured.

  • Data Analysis: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.[8]

Mutagenicity - Ames Test (OECD Test Guideline 471)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[17][18][19][20]

  • Principle: The test uses several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[19][20]

  • Procedure:

    • The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[17][21]

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.[17][21]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Hypothetical Toxicity Pathway for Nitroaromatic Compounds

ToxicityPathway substance This compound (or other nitroaromatic) absorption Absorption (Dermal, Inhalation, Oral) substance->absorption distribution Distribution to Tissues absorption->distribution metabolism Metabolic Activation (e.g., Nitroreduction) distribution->metabolism reactive_metabolites Formation of Reactive Metabolites (e.g., Nitroso, Hydroxylamine derivatives) metabolism->reactive_metabolites dna_adducts DNA Adduct Formation reactive_metabolites->dna_adducts protein_adducts Protein Adduct Formation reactive_metabolites->protein_adducts oxidative_stress Oxidative Stress reactive_metabolites->oxidative_stress mutagenicity Mutagenicity dna_adducts->mutagenicity organ_toxicity Organ Toxicity (Liver, Kidney, Blood) protein_adducts->organ_toxicity oxidative_stress->organ_toxicity carcinogenicity Carcinogenicity mutagenicity->carcinogenicity reproductive_toxicity Reproductive Toxicity organ_toxicity->reproductive_toxicity

Caption: A generalized toxicity pathway for nitroaromatic compounds.

Experimental Workflow for Hazard Assessment

HazardAssessmentWorkflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays start Test Substance: This compound physchem Physicochemical Characterization start->physchem in_silico In Silico / QSAR Prediction physchem->in_silico in_vitro In Vitro Testing in_silico->in_vitro mutagenicity Mutagenicity (Ames Test) in_vitro->mutagenicity cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity in_vivo In Vivo Testing (if necessary) acute_toxicity Acute Toxicity (Oral, Dermal, Inhalation) in_vivo->acute_toxicity skin_sensitization Skin Sensitization (LLNA) in_vivo->skin_sensitization risk_assessment Risk Assessment mutagenicity->in_vivo Positive result may trigger cytotoxicity->acute_toxicity Provides dose range finding repeated_dose Repeated Dose Toxicity acute_toxicity->repeated_dose skin_sensitization->risk_assessment repeated_dose->risk_assessment

Caption: A logical workflow for the hazard assessment of a chemical substance.

References

An In-Depth Technical Guide to the Safe Handling and Storage of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Chloro-2,4-dinitrotoluene. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the toxicological properties, storage requirements, emergency procedures, and experimental protocols relevant to the safe use of this compound.

Physicochemical and Toxicological Data

Quantitative data for this compound and the closely related compound 2,4-dinitrotoluene are summarized below. These values are essential for risk assessment and the implementation of appropriate safety measures.

Table 1: Physicochemical Properties

PropertyValueReference Compound
Molecular FormulaC₇H₅ClN₂O₄This compound
Molecular Weight216.58 g/mol This compound
AppearanceWhite to cream or pale yellow crystals or powderThis compound[1]
Melting Point87-91 °CThis compound[2]
Boiling Point315 °C (decomposes)2,4-dinitrotoluene[3]
SolubilityInsoluble in water; Soluble in acetone, ethanol, benzene, ether2,4-dinitrotoluene[4]

Table 2: Toxicological Data (for 2,4-dinitrotoluene)

ParameterValueSpeciesRoute
LD₅₀ (Acute Oral)939 mg/kgRat (male)Oral[3]
LD₅₀ (Acute Dermal)130 mg/kgRabbitDermal[3]

Hazard Identification and Classification

This compound is a hazardous substance and should be handled with extreme caution. The GHS hazard classifications for the closely related 1-chloro-2,4-dinitrobenzene are as follows:

  • Acute Toxicity, Oral (Category 4) [3]

  • Acute Toxicity, Dermal (Category 2) [3]

  • Skin Irritation (Category 2) [3]

  • Serious Eye Damage (Category 1) [3]

  • Skin Sensitization (Category 1) [3]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1) [3]

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) [3]

Safe Handling Procedures

Strict adherence to the following handling procedures is mandatory to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Full-body protection may be necessary for large quantities.

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher respiratory protection should be used, especially when handling the powder form.[2]

Engineering Controls
  • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure adequate ventilation in the work area.[3]

General Hygiene Practices
  • Avoid all personal contact, including inhalation.[6]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

  • Contaminated work clothing should not be allowed out of the workplace.[3]

Storage Procedures

Proper storage is crucial to maintain the stability of this compound and to prevent accidental release or reaction.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, reducing agents, tin, and zinc.[4][7]

  • Security: The storage area should be locked and accessible only to authorized personnel.[3][5]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

Spill Response

A tiered response is necessary depending on the scale of the spill.

Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Major_Spill Major Spill Assess->Major_Spill Contain Contain Spill Minor_Spill->Contain Personnel are trained and have proper PPE Evacuate Evacuate Area Major_Spill->Evacuate Immediate danger Notify Notify Emergency Response Team Evacuate->Notify Cleanup Cleanup with Appropriate Kit Notify->Cleanup ERT handles cleanup Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

A flowchart for responding to a chemical spill.
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and activate the emergency response system.

    • Close doors to the affected area and prevent entry.

    • Await the arrival of trained emergency response personnel.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Experimental Protocols

The following are generalized protocols for key toxicological assays. These should be adapted with specific details for this compound based on its physicochemical properties.

Acute Oral Toxicity (LD₅₀) - Up-and-Down Procedure (UDP)

This method is a stepwise procedure using a small number of animals to estimate the LD₅₀.[8]

  • Animal Model: Typically, female rats are used as they are generally more sensitive.[9]

  • Dose Selection: A starting dose is chosen based on available data, often one-fifth to one-tenth of the estimated LD₅₀.

  • Procedure:

    • A single animal is dosed.

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

    • The dose progression factor is typically 3.2.[10]

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.[9]

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Dermal Toxicity Study

This protocol assesses the toxicity following dermal application.

  • Animal Model: Albino rabbits are commonly used.

  • Preparation: The day before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: The substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing.[11]

  • Exposure: The exposure period is typically 24 hours.[11]

  • Observation: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred method for assessing skin sensitization potential.[12]

  • Animal Model: Female CBA/J mice are typically used.[13]

  • Procedure:

    • A minimum of three concentrations of the test substance, a negative control (vehicle), and a positive control are used, with at least four animals per group.[1]

    • Apply 25 µL of the test substance or control to the dorsal surface of each ear for three consecutive days.[14]

    • On day 6, inject a radiolabeled thymidine solution intravenously.[14]

    • Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: Lymph node cell proliferation is measured by the incorporation of the radiolabel. A stimulation index (SI) is calculated. An SI of 3 or greater is considered a positive result.[14]

Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[15]

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[16]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Signaling Pathways and Emergency Response Logic

Nrf2-Mediated Oxidative Stress Response

Nitroaromatic compounds are known to induce oxidative stress. The Nrf2 signaling pathway is a key cellular defense mechanism against such stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitroaromatic This compound (induces ROS) ROS Reactive Oxygen Species (ROS) Nitroaromatic->ROS generates Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination targets Nrf2 for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Transcription activates Cellular_Protection Cellular Protection (Detoxification & Stress Response) Transcription->Cellular_Protection leads to

The Nrf2 signaling pathway activated by oxidative stress.
Emergency Response Decision Flow

A logical workflow for responding to a hazardous material incident.

Emergency_Response_Logic Incident Hazardous Material Incident Assess_Scene Assess Scene Safety Incident->Assess_Scene Isolate Isolate Hazard Area Assess_Scene->Isolate Rescue Rescue Injured Personnel (if safe) Assess_Scene->Rescue Identify Identify Substance (if safe) Isolate->Identify Notify Notify Emergency Services Identify->Notify Decon Decontaminate Victims Rescue->Decon Containment Containment/Cleanup Notify->Containment by trained personnel Disposal Waste Disposal Containment->Disposal Report Incident Reporting Disposal->Report

A logical workflow for emergency response to a hazardous material incident.

References

Thermal Stability and Decomposition of 5-Chloro-2,4-dinitrotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide aims to provide a comprehensive overview of the thermal stability and decomposition of 5-Chloro-2,4-dinitrotoluene. However, a thorough review of publicly available scientific literature reveals a significant lack of specific experimental data for this particular compound. Therefore, this guide will present the known physicochemical properties of this compound and will utilize data for the closely related compound, 2,4-dinitrotoluene (DNT), as a surrogate for a detailed analysis of thermal behavior and decomposition pathways. The structural similarity between the two compounds makes DNT a reasonable, albeit imperfect, model. The presence of a chlorine atom on the aromatic ring in this compound may influence its thermal stability, potentially by altering the electron density of the ring and the strength of the C-NO2 bonds, but without direct experimental comparison, this remains speculative. All data presented concerning thermal decomposition, reaction kinetics, and decomposition pathways should be understood to refer to 2,4-dinitrotoluene unless otherwise specified.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and 2,4-dinitrotoluene is presented below for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅ClN₂O₄[1]
Molecular Weight 216.58 g/mol
Appearance White to cream or pale yellow solid[1]
Melting Point 87-91 °C
CAS Number 51676-74-5

Table 2: Physicochemical Properties of 2,4-Dinitrotoluene (Surrogate)

PropertyValueReference
Molecular Formula C₇H₆N₂O₄[2]
Molecular Weight 182.134 g/mol [2]
Appearance Pale yellow to orange crystalline solid[2]
Melting Point 70 °C[2]
Boiling Point Decomposes at 250–300 °C[2]
Density 1.52 g/cm³[2]
CAS Number 121-14-2[2]

Thermal Stability and Decomposition Analysis of 2,4-Dinitrotoluene (Surrogate)

The thermal stability of nitroaromatic compounds is a critical parameter for safe handling, storage, and processing. The following sections detail the thermal decomposition behavior of 2,4-dinitrotoluene, which serves as a model for understanding the potential hazards associated with this compound.

Data Presentation

Quantitative data on the thermal decomposition of 2,4-dinitrotoluene is crucial for assessing its thermal hazard. The following table summarizes key parameters, although specific experimental values can vary with the analytical conditions.

Table 3: Thermal Decomposition Data for 2,4-Dinitrotoluene

ParameterValueMethodReference
Decomposition Onset Temperature ~250 °CNot specified[2]
Self-sustaining Decomposition Temperature ~280 °CNot specified
Experimental Protocols

The thermal stability and decomposition kinetics of energetic materials like dinitrotoluenes are typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A typical experimental protocol would involve:

  • Sample Preparation: A small, precisely weighed amount of the sample (typically 1-5 mg) is placed in a hermetically sealed aluminum or gold-plated copper pan.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a defined temperature range (e.g., from ambient to 400 °C).

  • Data Analysis: The resulting DSC curve shows endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of decomposition, the peak maximum temperature, and the enthalpy of decomposition (the area under the exothermic peak) are determined. By performing the experiment at multiple heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall (OFW) analysis.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. A general procedure includes:

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA furnace is purged with a controlled atmosphere (inert or oxidative).

  • Temperature Program: The sample is heated at a constant rate over a specified temperature range.

  • Data Analysis: The TGA curve provides information on the temperature at which weight loss occurs, the rate of weight loss (from the derivative thermogravimetric, DTG, curve), and the amount of residue remaining. This helps to identify different stages of decomposition.

G General Experimental Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing and Analysis cluster_results Results and Interpretation Sample Sample Acquisition (this compound) Weighing Precise Weighing Sample->Weighing Encapsulation Encapsulation in Pans (DSC: sealed, TGA: open) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) - Multiple heating rates Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC_Data DSC Data: - Onset Temperature - Peak Temperature - Enthalpy of Decomposition DSC->DSC_Data TGA_Data TGA Data: - Weight Loss Profile - Decomposition Stages - Residue Amount TGA->TGA_Data Kinetics Kinetic Analysis (e.g., Kissinger, OFW methods) DSC_Data->Kinetics Thermal_Hazard Thermal Hazard Assessment DSC_Data->Thermal_Hazard TGA_Data->Thermal_Hazard Safety_Parameters Safety Parameters Calculation Kinetics->Safety_Parameters Decomposition_Pathway Proposed Decomposition Pathway Thermal_Hazard->Decomposition_Pathway

Caption: A general workflow for the thermal analysis of energetic materials.

Decomposition Pathway of 2,4-Dinitrotoluene (Surrogate)

The thermal decomposition of nitroaromatic compounds is a complex process involving multiple reaction steps. For 2,4-dinitrotoluene, the decomposition is believed to be initiated by the homolytic cleavage of the C-NO₂ bond, which is generally the weakest bond in the molecule. This initial step is followed by a series of secondary reactions.

A plausible, though simplified, decomposition pathway for 2,4-dinitrotoluene can be visualized as follows:

G Proposed Decomposition Pathway of 2,4-Dinitrotoluene DNT 2,4-Dinitrotoluene Initial_Step C-NO₂ Bond Homolysis DNT->Initial_Step Heat Radicals Aryl and NO₂ Radicals Initial_Step->Radicals Secondary_Reactions Secondary Reactions Radicals->Secondary_Reactions Intermediates Reactive Intermediates (e.g., phenoxy radicals, NOx) Secondary_Reactions->Intermediates Final_Products Gaseous Products (CO, CO₂, N₂, H₂O, etc.) + Solid Residue (Carbonaceous char) Intermediates->Final_Products

Caption: A simplified representation of the thermal decomposition pathway of 2,4-DNT.

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. Due to a notable absence of specific experimental data for this compound, a detailed analysis was conducted using 2,4-dinitrotoluene as a surrogate. The provided data on physicochemical properties, thermal decomposition characteristics, experimental protocols, and decomposition pathways are based on this surrogate and should be interpreted with caution.

The presence of a chlorine atom in the 5-position of the toluene ring may influence the thermal stability of the molecule. However, without direct experimental evidence, the nature and extent of this influence remain speculative.

This guide underscores the critical need for further research to elucidate the specific thermal behavior of this compound. Such studies, employing techniques like Differential Scanning Calorimetry and Thermogravimetric Analysis, are essential for a comprehensive understanding of its thermal hazards and for ensuring its safe handling and application in research and development.

References

A Technical Guide to the Physicochemical Properties of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 5-Chloro-2,4-dinitrotoluene, a compound of interest in various chemical and pharmaceutical research fields. This document outlines its key physical properties and provides detailed experimental protocols for their determination.

Core Physicochemical Data

This compound is a solid at room temperature, appearing as white to cream or pale yellow crystals or powder.[1] Its key physical properties are summarized in the table below.

PropertyValueSource
Melting Point87-91 °C
83.5-92.5 °C[1]
89-91 °C[2]
Boiling Point334.0 ± 37.0 °C (Predicted)[3]

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range. The capillary method is a standard and widely used technique for this determination.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or a modern digital instrument)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Heating medium (silicone oil for Thiele tube)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of about 3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to ensure tight packing.

  • Apparatus Setup (Thiele Tube Method):

    • The Thiele tube is filled with silicone oil to a level just above the side arm.

    • The capillary tube containing the sample is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

    • The thermometer and attached capillary tube are inserted into the Thiele tube, with the oil level ensuring the sample is fully immersed.

  • Heating and Observation:

    • The side arm of the Thiele tube is gently heated with a Bunsen burner. The shape of the tube promotes convection currents, ensuring uniform heat distribution.

    • The temperature is increased rapidly to about 10-15°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (Micro Method)

For determining the boiling point of a substance available in small quantities, the micro boiling point method using a capillary tube is suitable. This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., Thiele tube with silicone oil or a beaker with a suitable heating liquid)

  • Rubber band or thread

Procedure:

  • Sample Preparation: A few milliliters of the liquid to be tested are placed in a small test tube. If the substance is solid at room temperature, it must first be melted.

  • Apparatus Setup:

    • A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.

    • The test tube is attached to a thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb.

    • The entire assembly is then suspended in a heating bath.

  • Heating and Observation:

    • The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and escape as a stream of bubbles.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the substance.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn into the capillary tube, the temperature is recorded. This temperature is the boiling point of the substance, as at this point, the vapor pressure of the liquid is equal to the atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the melting and boiling points of a chemical compound.

Workflow for Melting and Boiling Point Determination

References

molecular weight and formula of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Chloro-2,4-dinitrotoluene

This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, applications, analytical methodologies, and biological significance. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

This compound is a chlorinated and nitrated aromatic compound. Its key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₅ClN₂O₄[1][2]
Molecular Weight 216.58 g/mol [2]
CAS Number 51676-74-5[2]
Appearance White to cream or pale yellow crystals or powder[3]
Melting Point 83.5-92.5 °C[3]
IUPAC Name 1-chloro-5-methyl-2,4-dinitrobenzene[4]
Assay (by GC) ≥96.0%[3]

Synthesis

The synthesis of this compound can be achieved through the nitration of 4-chloro-3-nitrotoluene. This electrophilic aromatic substitution reaction introduces a second nitro group onto the aromatic ring.

Experimental Protocol: Nitration of 4-Chloro-3-nitrotoluene

This protocol is based on general nitration procedures for similar aromatic compounds.[5][6]

Materials:

  • 4-Chloro-3-nitrotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 4-Chloro-3-nitrotoluene in an appropriate solvent like dichloromethane.

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture to the solution of 4-chloro-3-nitrotoluene via the dropping funnel, while maintaining the reaction temperature between 0 and 10 °C using an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Applications

This compound is primarily utilized as a chemical intermediate in organic synthesis.

  • Synthesis of Heterocyclic Compounds: It serves as a precursor for the synthesis of more complex molecules, such as 5-methyl-6-nitrobenzofuroxan.[7]

  • Electrochemical Sensors: A molecularly imprinted polymer (MIP) based electrochemical impedimetric sensor has been developed for the sensitive determination of this compound.

  • Research Chemical: It is used as a research chemical for various laboratory applications.

While dinitrotoluenes, in general, are used in the production of toluene diisocyanate for polyurethane foams and in the explosives industry, the specific applications of the 5-chloro substituted variant in these large-scale industrial processes are not well-documented.[8][9] There is currently limited information on its direct application in drug development. However, its reactive nature makes it a potential building block in the synthesis of novel pharmaceutical compounds.[10][11][12]

Analytical Methods

The quantitative analysis of this compound can be performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are based on established methods for the analysis of dinitrotoluenes.

High-Performance Liquid Chromatography (HPLC)
ParameterDescription
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water.
Detection UV detector at a wavelength of 254 nm.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Sample Preparation Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterDescription
Column A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole, scanning from m/z 50 to 300.
Sample Preparation Samples are dissolved in a volatile organic solvent like dichloromethane or hexane.

Biological Activity and Toxicology

The toxicological profile of this compound is not extensively studied. However, data on related dinitrotoluene (DNT) isomers can provide insights into its potential biological effects. Dinitrotoluenes are generally considered toxic and are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA).[13][14]

Chronic exposure to dinitrotoluenes has been associated with effects on the central nervous system, blood (methemoglobinemia), and liver.[15] Some studies have also suggested potential adverse reproductive effects in animals.[16]

Metabolic Pathway

While specific signaling pathways in the context of drug development for this compound are not documented, the metabolic degradation of the closely related compound 2,4-dinitrotoluene (2,4-DNT) by the bacterium Burkholderia sp. has been well-characterized.[17][18][19][20] This pathway involves a series of enzymatic reactions that lead to the mineralization of the aromatic ring.

bacterial_degradation_of_2_4_DNT cluster_0 Bacterial Degradation of 2,4-Dinitrotoluene by Burkholderia sp. DNT 2,4-Dinitrotoluene MNC 4-Methyl-5-nitrocatechol DNT->MNC DNT Dioxygenase (+O2, -NO2) HMQ 2-Hydroxy-5-methylquinone MNC->HMQ MNC Monooxygenase (+O2, -NO2) THT 2,4,5-Trihydroxytoluene HMQ->THT HMQ Reductase (+NAD(P)H) RingCleavage Ring Cleavage Product THT->RingCleavage THT Dioxygenase (+O2) Metabolites Central Metabolites (Pyruvate, Propionyl-CoA) RingCleavage->Metabolites Further Metabolism

Bacterial degradation pathway of 2,4-Dinitrotoluene.

This diagram illustrates the oxidative pathway for the mineralization of 2,4-DNT by Burkholderia sp. strain DNT.[17][18][19] The process is initiated by a dioxygenase that removes a nitrite group and forms 4-methyl-5-nitrocatechol. Subsequent enzymatic reactions lead to the formation of 2,4,5-trihydroxytoluene, which then undergoes ring cleavage, ultimately yielding central metabolites.[20]

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2,4-dinitrotoluene is a nitroaromatic compound that can be of interest in environmental monitoring and as an intermediate in chemical synthesis. Accurate and precise quantification of this compound is essential for various research, development, and safety applications. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most common and robust analytical techniques for such compounds.[1][2] These methods are designed for researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Analytical Techniques

The choice of analytical technique often depends on the sample matrix, required sensitivity, and available instrumentation.[2] Both HPLC and GC are highly suitable for the quantification of this compound. The following table summarizes the typical performance characteristics for these methods based on analyses of similar dinitrotoluene compounds.[2][3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometry (MS), Electron Capture Detector (ECD)
Limit of Detection (LOD) 0.01 - 0.25 mg/L[4]<0.1 µg/mL (ECD/MS)[3]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[3]<0.3 µg/mL (ECD/MS)[3]
Linearity Range (R²) >0.99[5]>0.99[6]
Precision (%RSD) < 15%[5]< 5%[3]
Accuracy (% Recovery) 90 - 110%[5]95 - 105%[3]
Sample Derivatization Not typically requiredNot typically required

Visualization of Experimental and Validation Workflows

The following diagrams illustrate the general workflows for sample analysis and analytical method validation.

Experimental_Workflow General Experimental Workflow for Sample Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Soil, Water) Extraction Extraction (LLE, SPE, PFE) SampleCollection->Extraction Concentration Concentration / Solvent Exchange Extraction->Concentration Filtration Filtration (0.45 µm) Concentration->Filtration Analysis Chromatographic Separation (HPLC or GC-MS) Filtration->Analysis Detection Detection (UV or MS) Analysis->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Using Calibration Curve) Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for analytical sample processing and analysis.

Validation_Workflow Analytical Method Validation Workflow Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Experimental Protocols

The following sections provide detailed methodologies for quantifying this compound.

Protocol 1: Quantification by HPLC-UV

This protocol is adapted from established methods for dinitrotoluene isomers and is a robust starting point for method development.[2][3][7]

1. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[2]

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Data acquisition and processing software.

2. Reagents and Standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard of known purity.

3. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of water and acetonitrile or methanol. A common starting point is 50:50 (v/v) Water:Acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the analyte. For dinitrotoluenes, this is typically around 254 nm.[7]

  • Injection Volume: 10-20 µL.

4. Sample and Standard Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.

  • Working Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.[5]

  • Sample Preparation:

    • Water Samples: For low concentrations, perform a liquid-liquid extraction with a solvent like dichloromethane. Concentrate the extract and reconstitute it in the mobile phase.[9] For higher concentrations, direct injection after filtration (0.45 µm) may be possible.[7]

    • Soil/Solid Samples: Use ultrasonic extraction with acetonitrile.[10] Weigh about 2 grams of the soil sample, add 10 mL of acetonitrile, and sonicate. Centrifuge the mixture and filter the supernatant before injection.[10]

5. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the series of working standards, starting from the lowest concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.99.[5]

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 2: Quantification by GC-MS

GC-MS provides high selectivity and sensitivity, making it ideal for complex matrices or trace-level analysis.[11]

1. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).[11][12]

  • Non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2][11]

  • Data acquisition and processing software.

2. Reagents and Standards

  • Helium (carrier gas, 99.999% purity)

  • Solvents for extraction and standards (e.g., acetone, hexane, dichloromethane), GC grade.[13]

  • This compound reference standard of known purity.

3. Chromatographic and Spectrometric Conditions

  • Injector Temperature: 250 °C.[11]

  • Injection Mode: Splitless (for trace analysis).[3]

  • Injection Volume: 1 µL.[11]

  • Carrier Gas Flow: Helium at a constant flow of 1.0-1.2 mL/min.[3][11]

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1 minute.[3][11]

    • Ramp: 10-20 °C/min to 280 °C.[3][11]

    • Final hold: 5 minutes at 280 °C.[11]

  • MS Transfer Line Temperature: 280 °C.[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.[11] Key ions for this compound (MW: 216.58 g/mol ) would need to be determined by analyzing a standard in full scan mode. A likely quantifier ion would be the molecular ion (m/z 216) or a major fragment.

4. Sample and Standard Preparation

  • Stock Standard Solution (e.g., 1000 µg/mL): Prepare as described in the HPLC protocol, using a GC-compatible solvent like acetone or hexane.[13]

  • Working Standards: Prepare calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Follow the same extraction procedures as for HPLC (liquid-liquid extraction for water, ultrasonic extraction for soil).[9][10] Ensure the final solvent is compatible with GC analysis (e.g., hexane or acetone).

5. Analysis and Quantification

  • Set up the GC-MS instrument with the specified conditions.

  • Create an analysis sequence including solvent blanks, calibration standards, and samples.

  • After the run, integrate the peak area of the selected quantifier ion for the analyte in both standards and samples.

  • Generate a calibration curve and verify its linearity (R² > 0.995).[11]

  • Confirm the identity of the analyte in samples by verifying the presence of qualifier ions and checking that their abundance ratios match those of the standards.[11]

  • Calculate the sample concentrations using the calibration curve, accounting for all dilution and concentration factors from sample preparation.[11]

References

Application Note: HPLC-UV Analysis of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dinitrotoluene (CDNT) is a nitroaromatic compound of interest in various fields, including environmental monitoring and as a potential intermediate in chemical synthesis. Accurate and reliable quantification of CDNT in different sample matrices is crucial for safety assessment, process monitoring, and research applications. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The method is designed to be robust and sensitive, suitable for routine analysis in a laboratory setting. While specific performance data for this compound is not extensively published, this protocol is based on established methods for analogous nitroaromatic compounds, such as 2,4-dinitrotoluene (2,4-DNT).[1][2]

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Detection and quantification are performed by monitoring the UV absorbance of the analyte at a specific wavelength. The concentration of CDNT in the sample is determined by comparing its peak area to that of a calibration curve prepared from standards of known concentration.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for good separation of nitroaromatic compounds.[3]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: this compound analytical standard, formic acid (optional, for mobile phase modification).

  • Sample Vials: Amber glass vials to protect the analyte from light.

  • Syringe Filters: 0.2 µm or 0.45 µm PTFE or nylon syringe filters for sample clarification.

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Intermediate Standard (100 µg/mL): Dilute 1 mL of the primary stock standard to 10 mL with acetonitrile.

  • Working Standards: Prepare a series of at least five working standards by further diluting the intermediate standard with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • Water Samples:

    • Filter the water sample through a 0.45 µm filter.

    • If pre-concentration is needed, perform a solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the water sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a small volume of acetonitrile or methanol.

    • The eluate is then ready for HPLC analysis.

  • Soil/Solid Samples (based on EPA Method 8330B for nitroaromatics): [4]

    • Weigh approximately 2 g of the homogenized soil sample into a centrifuge tube.[4]

    • Add 10 mL of acetonitrile to the tube.[4]

    • Extract the sample using an ultrasonic bath for approximately 18 hours or with a probe sonicator for 15 minutes.[4]

    • Centrifuge the sample to separate the solid particles from the extract.[4]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Biological Matrices (e.g., Urine): [5][6]

    • For analysis of metabolites, an acid hydrolysis step may be necessary.[6]

    • Perform a liquid-liquid extraction with a suitable solvent (e.g., n-hexane and ethyl acetate) or an SPE.[6]

    • Centrifuge to separate the layers.[6]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the residue in the mobile phase.[6]

    • Filter the sample through a 0.2 µm syringe filter before injection.

HPLC-UV Operating Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation and sample types.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Isocratic Elution 60:40 (v/v) Acetonitrile:Water
Gradient Elution Start with 40% Acetonitrile, ramp to 80% over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm (based on typical absorbance for dinitrotoluenes)[7]
Run Time Approximately 15 minutes

Data Presentation

The following tables summarize typical performance data for the analysis of related dinitrotoluene isomers, which can serve as a benchmark for the method validation of this compound.

Table 1: Typical HPLC Method Performance for Dinitrotoluene Analysis [1]

Validation ParameterTypical Performance Characteristic
Linearity (Correlation Coefficient, r²)> 0.99
Accuracy (Recovery %)95-105%[1]
Precision (RSD %)< 5%
Limit of Detection (LOD)µg/L range[1]
Limit of Quantitation (LOQ)µg/L range

Table 2: Comparative Recovery Data for Soil Extraction Methods for Dinitrotoluenes [4]

Extraction MethodTypical RecoveryExtraction Time
Ultrasonic Extraction (EPA 8330B)80-110%15 min (probe) to 18 hours (bath)[4]
Pressurized Fluid Extraction (PFE)>90%15-20 minutes[4]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Obtain Sample (Water, Soil, etc.) Filter Filtration Sample->Filter Extract Extraction (SPE or LLE) Filter->Extract Concentrate Concentration/ Reconstitution Extract->Concentrate Inject Inject into HPLC System Concentrate->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Calibrate Calibration Curve (Standard Solutions) Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the determination of this compound by HPLC-UV. The described methodology, including sample preparation, chromatographic conditions, and data analysis, offers a reliable framework for researchers and scientists. While the specific performance characteristics for this compound should be determined during method validation in the user's laboratory, the provided data for related compounds serves as a valuable reference. The robustness and simplicity of this method make it well-suited for routine quantitative analysis in various sample matrices.

References

GC-MS method for detecting 5-Chloro-2,4-dinitrotoluene and impurities

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 5-Chloro-2,4-dinitrotoluene and Its Impurities

Introduction

This compound (CDNT) is an organic compound that may be used in the synthesis of various chemical intermediates. As with many nitrotoluene compounds, it is crucial to monitor its purity and identify any related impurities, which can affect product quality, stability, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like CDNT and its potential process-related impurities.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound and its potential impurities using GC-MS.

Experimental Protocols

Reagents and Materials
  • Solvents : HPLC grade or equivalent Dichloromethane, Hexane, and Methanol. Volatile organic solvents are required for GC-MS analysis.[1][3]

  • Reference Standards : this compound (CAS: 51676-74-5)[4], and any available standards for potential impurities.

  • Sample Vials : 1.5 mL glass autosampler vials with inserts.[3]

  • Filters : 0.22 µm syringe filters for sample clarification.[5]

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure accurate analysis. Samples should be free of particulate matter.[3]

A. Solid Sample Preparation (e.g., technical grade CDNT)

  • Accurately weigh approximately 10 mg of the solid sample.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane, to a final concentration of 1 mg/mL.[5]

  • Perform a serial dilution to achieve a working concentration of approximately 10 µg/mL.[3]

  • If particulates are present, filter the final solution through a 0.22 µm syringe filter into a clean GC vial.[5]

B. Liquid Sample Preparation (e.g., in-process reaction mixture)

  • Dilute the liquid sample with a compatible volatile solvent (e.g., dichloromethane or hexane) to an estimated concentration of 10 µg/mL of the main analyte.[5]

  • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[1][5]

    • LLE Protocol : Mix the sample with two immiscible solvents. The analytes will partition into the organic layer, which is then collected for analysis.[1]

    • SPE Protocol : Pass the sample through a cartridge containing a sorbent material. The analytes are retained and then eluted with a suitable solvent.[1]

  • If necessary, centrifuge the sample to separate any solids before transferring the supernatant to a GC vial.[5]

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrumentation in use. A non-polar column such as a DB-5 or equivalent is often suitable for this type of analysis.[3]

Parameter Condition
Gas Chromatograph Standard GC system with a split/splitless injector
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms)
Injector Splitless mode, 1 µL injection volume
Injector Temp 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 80 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min.
Mass Spectrometer Single Quadrupole or Ion Trap
Ion Source Temp 230 °C
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-350) for impurity identification. Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from reference standards. The following tables present hypothetical data for the target analyte and potential impurities.

Table 1: Chromatographic and Mass Spectrometric Data

Compound Name CAS Number Molecular Weight ( g/mol ) Expected Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z)
5-Chloro-2-nitrotoluene5336-05-0171.588.5171141, 125
3-Chloro-4-nitrotoluene5367-27-1171.588.9171141, 125
This compound 51676-74-5 216.58 12.2 216 186, 170, 87
3-Chloro-2,6-dinitrotoluene39391-79-8216.5811.8216186, 170, 87
2-Chloro-3,5-dinitrotoluene119031-14-8216.5812.5216186, 170, 87

Table 2: Method Performance Characteristics (Hypothetical)

Compound Name Linear Range (µg/mL) Correlation Coefficient (r²) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
This compound 0.1 - 20>0.9980.030.1

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol, from sample handling to data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Receive Sample (Solid or Liquid) Dissolve Dissolution & Dilution (Dichloromethane) Sample->Dissolve Filter Filtration / Centrifugation (if needed) Dissolve->Filter Vial Transfer to GC-MS Vial Filter->Vial Inject Inject Sample (1 µL) Vial->Inject Separate GC Separation (30m DB-5 Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect MS Detection (Scan & SIM Mode) Ionize->Detect Acquire Data Acquisition Detect->Acquire Integrate Peak Integration & Identification Acquire->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report FinalReport Final Analytical Report Report->FinalReport

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dinitrotoluene is a highly activated aromatic compound that serves as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups ortho and para to the chlorine atom significantly activates the aryl halide towards attack by a wide range of nucleophiles. This reactivity makes it a valuable building block in medicinal chemistry and materials science for the synthesis of a diverse array of substituted dinitrotoluene derivatives. The resulting products are often intermediates in the preparation of pharmacologically active compounds and other functional materials.

These application notes provide an overview of the SNAr reactions of this compound, including representative protocols for its reaction with various classes of nucleophiles. While specific quantitative data for every reaction is not always available in the literature, the protocols provided are based on well-established principles of SNAr reactions on analogous activated aromatic systems, such as 1-chloro-2,4-dinitrobenzene.

Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro groups. This step results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho and para nitro groups.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

Amine_Reaction_Workflow start Dissolve this compound in a suitable solvent (e.g., Ethanol, DMF) add_amine Add the amine nucleophile (1.0 - 1.2 equivalents) start->add_amine add_base Add a base (optional, e.g., K₂CO₃, Et₃N) (1.5 - 2.0 equivalents) add_amine->add_base react Stir at room temperature or heat (e.g., 50-80 °C) add_base->react monitor Monitor reaction progress by TLC react->monitor workup Work-up: - Quench with water - Extract with organic solvent - Wash and dry organic layer monitor->workup Upon completion purify Purify by recrystallization or column chromatography workup->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize Thiol_Reaction_Workflow start Dissolve thiol in a suitable solvent (e.g., Ethanol, DMF) add_base Add a base (e.g., NaOH, K₂CO₃) to form the thiolate start->add_base add_substrate Add this compound add_base->add_substrate react Stir at room temperature add_substrate->react monitor Monitor reaction progress by TLC react->monitor workup Work-up: - Acidify with dilute HCl - Collect precipitate by filtration or extract monitor->workup Upon completion purify Purify by recrystallization workup->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize

Application Notes and Protocols for the Reaction of 5-Chloro-2,4-dinitrotoluene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 5-Chloro-2,4-dinitrotoluene with primary and secondary amines is a classic example of nucleophilic aromatic substitution (SNAr). This reaction is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the resulting N-substituted 2,4-dinitro-5-methylaniline derivatives. The presence of two electron-withdrawing nitro groups on the aromatic ring activates the chlorine atom for displacement by a wide range of nucleophiles, including various aliphatic and aromatic amines. The resulting products serve as valuable intermediates in the synthesis of biologically active compounds and functional materials.

These application notes provide an overview of the synthesis, potential applications, and detailed experimental protocols for the reaction of this compound with amines.

Applications in Drug Development and Biological Research

The N-substituted 2,4-dinitro-5-methylaniline scaffold is a key pharmacophore in a variety of biologically active molecules. The dinitrotoluene and dinitroaniline moieties have been investigated for a range of therapeutic applications.

  • Antimicrobial and Antiparasitic Agents: Dinitroaniline derivatives have shown potent activity against a range of pathogens. For instance, dinitroaniline herbicides have been found to be effective against protozoan parasites like Toxoplasma gondii and Leishmania.[1][2][3][4] The mechanism of action often involves the disruption of microtubule formation in these organisms.[1] The synthesized N-substituted 2,4-dinitro-5-methylanilines can be screened for their efficacy against various bacterial, fungal, and parasitic strains.

  • Anticancer Agents: Certain dinitrotoluene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] The introduction of different amine substituents allows for the modulation of the molecule's lipophilicity and steric properties, which can influence its interaction with biological targets and, consequently, its anticancer activity. A study on novel 2,6-dichloro-3,5-dinitrotoluene derivatives showed that compounds containing a phenyl (piperazin-1-yl) methanone group exhibited significant cytotoxicity against several cancer cell lines.[5]

  • Chemical Probes and Intermediates: The brightly colored nature of many dinitroaniline compounds makes them useful as indicators and staining agents in biological research. Furthermore, the amino group in the product can be further functionalized, making these compounds versatile intermediates for the synthesis of more complex molecules with desired pharmacological properties.

Reaction Mechanism and Workflow

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups stabilize the intermediate Meisenheimer complex, facilitating the displacement of the chloride ion.

SNAr_Mechanism substrate This compound intermediate Meisenheimer Complex (stabilized by NO2 groups) substrate->intermediate + R1R2NH amine R1R2NH (Amine) hcl HCl amine->hcl acts as base to neutralize HCl product N-substituted-2,4-dinitro-5-methylaniline intermediate->product - Cl- Microtubule_Disruption Dinitroaniline Dinitroaniline Derivative Tubulin α/β-Tubulin Dimers Dinitroaniline->Tubulin Binds to tubulin Microtubule Microtubule Polymer Dinitroaniline->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellDivision Cell Division (Mitosis) Microtubule->CellDivision Essential for Motility Cell Motility Microtubule->Motility Essential for Apoptosis Apoptosis CellDivision->Apoptosis Arrest leads to Motility->Apoptosis Inhibition can induce

References

Application Notes and Protocols for the Electrochemical Detection of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dinitrotoluene (5CDNT) is a nitroaromatic compound of significant interest due to its prevalence as an impurity in the production of 2,4,6-trinitrotoluene (TNT), a widely used explosive. Its detection is crucial for environmental monitoring and forensic analysis. Electrochemical methods offer a promising avenue for the rapid, sensitive, and selective detection of 5CDNT. This document provides detailed application notes and protocols for the electrochemical detection of 5CDNT using a molecularly imprinted polymer (MIP)-based sensor. The primary technique discussed is Electrochemical Impedance Spectroscopy (EIS), with supplementary information on voltammetric methods like Square Wave Voltammetry (SWV) and Cyclic Voltammetry (CV).

Principle of Detection

The detection of 5CDNT is based on a highly selective molecularly imprinted polymer (MIP) integrated into a carbon paste electrode (CPE). The MIP contains recognition sites that are complementary in shape, size, and chemical functionality to the 5CDNT molecule. When 5CDNT binds to these sites on the electrode surface, it alters the electrochemical properties of the electrode-electrolyte interface. This change is measured using Electrochemical Impedance Spectroscopy (EIS), where an increase in the charge transfer resistance (Rct) is proportional to the concentration of 5CDNT.

Data Presentation

ParameterValueTechniqueElectrodeReference
AnalyteThis compound (5CDNT)Electrochemical Impedance Spectroscopy (EIS)Molecularly Imprinted Polymer - Carbon Paste Electrode (MIP-CPE)
Linear Range1.0 µM to 100 µMEISMIP-CPE
Limit of Detection (LOD)0.1 µMEISMIP-CPE
Response TimeNot SpecifiedEISMIP-CPE
SelectivityHigh selectivity against 2,4-dinitrotoluene and 1,3-dinitrobenzeneEISMIP-CPE

Experimental Protocols

Materials and Reagents
  • This compound (5CDNT) (template)

  • Methacrylic acid (MAA) (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Acetonitrile (porogen solvent)

  • Graphite powder

  • Mineral oil

  • Methanol

  • Acetic acid

  • Potassium hexacyanoferrate(III)/(IV) solution

  • Phosphate buffered saline (PBS)

Protocol 1: Synthesis of Molecularly Imprinted Polymer (MIP) for 5CDNT

This protocol is a representative procedure for the bulk polymerization of a MIP selective for 5CDNT.

  • Template-Monomer Complex Formation:

    • In a glass vial, dissolve the template, 5CDNT, and the functional monomer, methacrylic acid (MAA), in acetonitrile. A typical molar ratio of template to functional monomer is 1:4.

    • Stir the solution for 30 minutes at room temperature to allow for the formation of a complex between the template and the functional monomer.

  • Polymerization:

    • Add the cross-linker, ethylene glycol dimethacrylate (EGDMA), and the initiator, 2,2'-azobisisobutyronitrile (AIBN), to the solution. A common molar ratio of template to cross-linker is 1:20.

    • Purge the mixture with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Seal the vial and place it in a water bath or oven at 60-70°C for 24 hours to initiate polymerization.

  • Post-Polymerization Processing:

    • The resulting bulk polymer will be a hard solid. Crush the polymer into a coarse powder using a mortar and pestle.

    • Grind the coarse powder into fine particles using a ball mill or similar equipment.

    • Sieve the particles to obtain a uniform size.

  • Template Removal:

    • Wash the polymer particles extensively to remove the 5CDNT template molecules, creating the specific recognition sites.

    • A common washing solution is a mixture of methanol and acetic acid (e.g., 9:1 v/v).

    • Perform the washing using a Soxhlet extractor or by repeated cycles of incubation, centrifugation, and decantation until the template can no longer be detected in the washing solvent (e.g., by UV-Vis spectroscopy).

    • Wash the polymer with methanol to remove any residual acetic acid.

    • Dry the final MIP powder in a vacuum oven.

  • Non-Imprinted Polymer (NIP) Synthesis:

    • Prepare a non-imprinted polymer (NIP) as a control by following the same procedure but omitting the 5CDNT template during polymerization.

Protocol 2: Fabrication of the MIP-Carbon Paste Electrode (MIP-CPE)
  • Preparation of the Paste:

    • Thoroughly mix the MIP powder and graphite powder in a specific weight ratio (e.g., 1:4 w/w).

    • Add a small amount of mineral oil (a common binder) to the powder mixture.

    • Homogenize the mixture with a mortar and pestle until a uniform, dense paste is formed. The consistency should be suitable for packing into an electrode body.

  • Electrode Assembly:

    • Pack the prepared paste firmly into the cavity of a suitable electrode body (e.g., a glass tube with a copper wire for electrical contact).

    • Smooth the surface of the electrode by rubbing it on a clean, smooth surface (e.g., weighing paper).

  • Preparation of the Non-Imprinted Polymer Electrode (NIP-CPE):

    • Fabricate a NIP-CPE using the same procedure, but with the NIP powder instead of the MIP powder. This electrode will serve as a control to evaluate the imprinting effect.

Protocol 3: Electrochemical Measurements

Electrochemical Cell Setup:

  • A standard three-electrode cell is used, consisting of the prepared MIP-CPE or NIP-CPE as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

Electrochemical Impedance Spectroscopy (EIS):

  • Electrolyte Preparation: Prepare a solution of a redox probe, typically 5 mM [Fe(CN)6]3-/4- in a suitable buffer (e.g., 0.1 M KCl).

  • Measurement Parameters:

    • Apply a DC potential equal to the formal potential of the redox probe.

    • Superimpose an AC potential with a small amplitude (e.g., 5-10 mV).

    • Scan a frequency range from, for example, 100 kHz to 0.1 Hz.

  • Procedure:

    • Immerse the three-electrode system in the electrolyte solution.

    • Record the impedance spectrum of the bare electrode.

    • Incubate the MIP-CPE in a solution containing a known concentration of 5CDNT for a specific period to allow for binding.

    • After incubation, rinse the electrode with the buffer solution to remove any non-specifically bound molecules.

    • Record the impedance spectrum again in the electrolyte solution.

    • The change in the charge transfer resistance (Rct), determined by fitting the Nyquist plot to an equivalent circuit, is used to quantify the 5CDNT concentration.

Square Wave Voltammetry (SWV) (Alternative/Supplementary Technique):

  • Electrolyte Preparation: Prepare a suitable supporting electrolyte, such as a phosphate buffer solution (PBS) at a specific pH.

  • Measurement Parameters:

    • Define the potential window for the scan. For nitroaromatic compounds, this will typically be in the negative potential range to observe the reduction of the nitro groups.

    • Set the square wave frequency, amplitude, and step potential. These parameters need to be optimized for the specific analyte and electrode system.

  • Procedure:

    • Immerse the three-electrode system in the electrolyte containing the desired concentration of 5CDNT.

    • Record the square wave voltammogram. The peak current corresponding to the reduction of 5CDNT is proportional to its concentration.

Cyclic Voltammetry (CV) (for Characterization):

  • Purpose: CV is primarily used to characterize the electrochemical behavior of the modified electrode and the analyte.

  • Procedure:

    • Record the cyclic voltammogram of the MIP-CPE in the presence and absence of 5CDNT in a suitable electrolyte.

    • The appearance of new redox peaks or changes in the existing peaks can confirm the electrochemical activity of 5CDNT at the electrode surface.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_mip_synthesis MIP Synthesis cluster_electrode_fabrication Electrode Fabrication cluster_detection Electrochemical Detection template 5CDNT (Template) complex Template-Monomer Complex Formation template->complex monomer Functional Monomer (MAA) monomer->complex polymerization Polymerization complex->polymerization crosslinker Cross-linker (EGDMA) crosslinker->polymerization initiator Initiator (AIBN) initiator->polymerization bulk_polymer Bulk MIP polymerization->bulk_polymer crushing Crushing & Grinding bulk_polymer->crushing mip_particles MIP Particles crushing->mip_particles washing Template Removal (Washing) mip_particles->washing final_mip Final MIP Powder washing->final_mip mip_powder MIP Powder mixing Mixing mip_powder->mixing graphite Graphite Powder graphite->mixing paste Homogeneous Paste mixing->paste binder Mineral Oil (Binder) binder->paste packing Packing into Electrode Body paste->packing mip_cpe MIP-CPE packing->mip_cpe electrode MIP-CPE incubation Incubation with 5CDNT Sample electrode->incubation binding 5CDNT Binding incubation->binding measurement Electrochemical Measurement (EIS/SWV) binding->measurement signal Signal Change (ΔRct or ΔI) measurement->signal analysis Data Analysis & Quantification signal->analysis

Caption: Experimental workflow for 5CDNT detection.

Caption: Signaling pathway for EIS detection of 5CDNT.

Application of 5-Chloro-2,4-dinitrotoluene in Energetic Materials Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,4-dinitrotoluene is a chlorinated and nitrated derivative of toluene. While structurally related to 2,4-dinitrotoluene (DNT), a well-known precursor in the synthesis of the explosive 2,4,6-trinitrotoluene (TNT), the specific applications of its chlorinated counterpart in the field of energetic materials are not extensively documented in publicly available scientific literature. This document aims to provide an overview of the potential utility of this compound as a precursor and to outline general synthetic strategies that could be employed in energetic materials research, based on the reactivity of analogous compounds.

Theoretical Applications and Potential Synthetic Pathways

The presence of a chlorine atom on the aromatic ring of this compound introduces a reactive site for nucleophilic aromatic substitution (SNAr) reactions. This functionality allows for the introduction of various energetic moieties, potentially leading to the synthesis of novel high-energy-density materials.

One potential application of this compound is in the synthesis of benzofuroxans, a class of energetic materials known for their high density and good thermal stability. For instance, it has been noted that this compound may be used to synthesize 5-methyl-6-nitrobenzofuroxan.[1]

The general logical workflow for exploring the utility of this compound in energetic materials synthesis is depicted below.

logical_workflow A This compound (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B C Introduction of Energetic Moieties (-N3, -NHNH2, etc.) B->C D Synthesis of Novel Polynitroaromatic Compounds C->D E Characterization (Spectroscopy, Thermal Analysis) D->E F Performance Evaluation (Density, Detonation Properties) E->F G Potential New Energetic Material F->G

Caption: Logical workflow for investigating this compound in energetic materials research.

Experimental Protocols (Hypothetical)

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of this compound

Objective: To replace the chlorine atom of this compound with an energetic functional group via a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide for azido group introduction, hydrazine for hydrazinyl group introduction)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Equipment for product isolation and purification (e.g., filtration apparatus, rotary evaporator)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in an appropriate volume of aprotic polar solvent.

  • Add the desired nucleophile to the solution. The molar ratio of the nucleophile to the substrate should be optimized, typically starting with a slight excess of the nucleophile.

  • Stir the reaction mixture at a controlled temperature. The reaction temperature will depend on the reactivity of the chosen nucleophile and may range from room temperature to elevated temperatures.

  • Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into a non-solvent, such as cold water.

  • Isolate the solid product by filtration, and wash it thoroughly to remove any unreacted starting materials and solvent residues.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system.

  • Characterize the final product using spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) and thermal analysis (e.g., DSC, TGA) to confirm its structure and assess its thermal stability.

The experimental workflow for this generalized protocol is illustrated in the following diagram.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Purification and Characterization A Dissolve this compound in aprotic solvent B Add Nucleophile A->B C Stir at controlled temperature B->C D Monitor reaction progress (TLC/HPLC) C->D E Cool and precipitate product D->E F Filter and wash solid E->F G Dry under vacuum F->G H Recrystallize G->H I Characterize (NMR, IR, MS, DSC, TGA) H->I

Caption: Generalized experimental workflow for the functionalization of this compound.

Quantitative Data

Due to the lack of specific examples in the literature, a table of quantitative data for energetic materials derived from this compound cannot be provided at this time. For comparison, a table with properties of related, well-characterized energetic materials is presented below.

CompoundAbbreviationDensity (g/cm³)Detonation Velocity (m/s)
2,4,6-TrinitrotolueneTNT1.656,900
1,3,5-Trinitro-1,3,5-triazinaneRDX1.828,750
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocineHMX1.919,100

Conclusion

While this compound presents a theoretically viable precursor for the synthesis of novel energetic materials through nucleophilic aromatic substitution, there is a notable absence of detailed research and data in the public domain. The information provided here serves as a foundational guide for researchers interested in exploring this compound's potential. Any experimental work should be conducted with extreme caution, appropriate safety measures, and on a small scale, given the inherent hazards associated with energetic materials research. Further investigation is required to establish concrete synthetic protocols and to characterize the energetic properties of any resulting compounds.

References

experimental protocol for the nitration of 4-chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the nitration of 4-chloro-2-nitrotoluene to synthesize 4-chloro-2,6-dinitrotoluene. The procedure involves the use of a mixed acid nitrating agent (concentrated nitric acid and sulfuric acid) under controlled temperature conditions. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science. All quantitative data is summarized, and a detailed workflow is provided.

Introduction

4-Chloro-2,6-dinitrotoluene is a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and explosives. The introduction of a second nitro group onto the 4-chloro-2-nitrotoluene ring is achieved through electrophilic aromatic substitution using a potent nitrating mixture. The directing effects of the existing substituents on the aromatic ring favor the formation of the 2,6-dinitro isomer. Careful control of reaction parameters, particularly temperature, is crucial to ensure selective dinitration and minimize the formation of byproducts.

Reaction Scheme

Figure 1: Reaction scheme for the nitration of 4-chloro-2-nitrotoluene.

Experimental Protocol

Materials:

  • 4-chloro-2-nitrotoluene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Distilled water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add 20 mL of concentrated sulfuric acid. Cool the acid in an ice bath to below 10 °C. While stirring, slowly add 10 mL of concentrated nitric acid from a dropping funnel. Maintain the temperature of the mixture below 15 °C during the addition.

  • Reaction Setup: In a separate round-bottom flask, dissolve 5.0 g of 4-chloro-2-nitrotoluene in 15 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5 °C with continuous stirring.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 4-chloro-2-nitrotoluene. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C. After the complete addition, continue stirring the reaction mixture at this temperature for 1 hour.

  • Reaction Progression and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Work-up and Extraction: The precipitated solid product is collected by vacuum filtration. The crude product is then dissolved in dichloromethane. The organic layer is transferred to a separatory funnel and washed sequentially with distilled water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Finally, wash with distilled water (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 4-chloro-2,6-dinitrotoluene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 4-chloro-2,6-dinitrotoluene as a crystalline solid.

Data Presentation

ParameterValue
Starting Material4-chloro-2-nitrotoluene
Amount of Starting Material5.0 g
Concentrated Sulfuric Acid20 mL (for nitrating mix) + 15 mL (for substrate)
Concentrated Nitric Acid10 mL
Reaction Temperature5-10 °C (addition), then room temp.
Reaction Time1 hour (at 5-10°C) + 2-3 hours (at RT)
Expected Product4-chloro-2,6-dinitrotoluene
Theoretical Yield~6.3 g
AppearanceYellow crystalline solid
Melting Point (literature)68-70 °C

Visualizations

experimental_workflow A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Slowly Add Nitrating Mixture (5-10 °C) A->C B Dissolve 4-chloro-2-nitrotoluene in H₂SO₄ B->C D Stir at Room Temperature (2-3 hours) C->D 1 hour E Quench on Ice D->E F Vacuum Filtration E->F G Dissolve in CH₂Cl₂ F->G H Wash with H₂O and NaHCO₃ G->H I Dry with Na₂SO₄ H->I J Evaporate Solvent I->J K Recrystallize from Ethanol J->K L Pure 4-chloro-2,6-dinitrotoluene K->L

Caption: Workflow for the synthesis of 4-chloro-2,6-dinitrotoluene.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated acids are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Handle organic solvents in a well-ventilated area and away from ignition sources.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Chloro-2,4-dinitrotoluene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-Chloro-2,4-dinitrotoluene via recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing this compound?

A1: Ethanol is a commonly recommended solvent for the recrystallization of nitroaromatic compounds. For this compound, a mixed solvent system of ethanol and water can also be effective, especially when dealing with significant impurities. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Q2: What are the expected appearance and melting point of pure this compound?

A2: Pure this compound should appear as white to cream or pale yellow crystals or powder.[1][2] The melting point of the purified compound is typically in the range of 83.5-92.5°C.[1][2] A sharp melting point within this range is a good indicator of purity.

Q3: What are the common impurities in crude this compound?

A3: Crude this compound may contain several impurities, primarily arising from the synthesis process. These can include:

  • Isomeric Impurities: Other isomers of chlorodinitrotoluene or dichloronitrobenzene formed during the nitration of chlorotoluene.

  • Unreacted Starting Materials: Residual 4-chlorotoluene or mononitrated intermediates.

  • By-products: Dinitro compounds and other related substances.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Too much solvent was used, resulting in a solution that is not saturated upon cooling.1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
2. The cooling process was too rapid, preventing proper nucleation and crystal growth.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the solution during cooling.
3. Supersaturation of the solution.3. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Oiling Out (Formation of an oil instead of crystals) 1. The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.1. Add a small amount of a solvent in which the compound is less soluble (an "anti-solvent") to the hot solution to lower the saturation temperature. For an ethanol solution, adding water dropwise until the solution becomes slightly cloudy can be effective. Then, add a few drops of hot ethanol to redissolve the oil and allow it to cool slowly.[4][5]
2. The presence of significant impurities can lower the melting point of the mixture.2. Consider a preliminary purification step, such as a column chromatography, before recrystallization if the crude product is highly impure.
Colored Crystals 1. Presence of colored impurities in the crude material.1. Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can adsorb the desired product as well. Heat the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Low Yield of Purified Product 1. Using too much solvent during dissolution.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
2. Premature crystallization during hot filtration.2. Preheat the funnel and the receiving flask before hot filtration. If crystals form on the filter paper, wash them with a small amount of hot solvent.
3. Washing the collected crystals with a solvent that is not cold enough.3. Ensure the solvent used for washing the crystals is ice-cold to minimize dissolution of the purified product.
4. Significant solubility of the compound in the cold solvent.4. Cool the solution in an ice bath for a sufficient amount of time (e.g., 15-30 minutes) to maximize crystal recovery.

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol provides a general guideline. The optimal solvent volumes and temperatures may need to be adjusted based on the purity of the crude material.

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of ethanol. c. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

2. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration. b. Preheat a stemless funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate. c. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the receiving flask.

3. Crystallization: a. Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

4. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

5. Drying: a. Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel. b. Transfer the purified crystals to a watch glass and allow them to dry completely.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_drying Drying crude_product Crude this compound add_solvent Add minimum hot ethanol crude_product->add_solvent dissolved_solution Hot, saturated solution add_solvent->dissolved_solution hot_filtration Hot filtration (optional) dissolved_solution->hot_filtration impurities_removed Insoluble impurities removed hot_filtration->impurities_removed cool_slowly Slow cooling to room temp. impurities_removed->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath crystal_formation Crystal formation ice_bath->crystal_formation vacuum_filtration Vacuum filtration crystal_formation->vacuum_filtration wash_crystals Wash with ice-cold ethanol vacuum_filtration->wash_crystals pure_crystals Pure Crystals wash_crystals->pure_crystals drying Air/Vacuum drying pure_crystals->drying final_product Pure, dry this compound drying->final_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: 5-Chloro-2,4-dinitrotoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,4-dinitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis involves a two-step nitration process starting from p-chlorotoluene. The first step is the mononitration of p-chlorotoluene using a mixture of nitric acid and sulfuric acid to produce a mixture of isomers, primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[1][2] The 4-chloro-2-nitrotoluene is then separated and subjected to a second nitration to yield this compound.

Q2: What are the most common impurities I should expect in my final product?

A2: The impurity profile of this compound can be complex and typically includes:

  • Isomeric Impurities: These are the most common type of impurity and arise from the non-selective nature of the nitration reactions. They can include isomers of the mononitrated precursor (e.g., 4-chloro-3-nitrotoluene) and various positional isomers of the final dinitro product.[1][3]

  • Over-nitration Products: If the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent), further nitration can occur, leading to trinitro derivatives.

  • Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture can lead to the formation of phenolic compounds (chloronitrocresols) and, through oxidation of the methyl group, chlorodinitrobenzoic acids.[4]

  • Unreacted Starting Materials: Incomplete nitration will result in the presence of the starting material, 4-chloro-2-nitrotoluene, in the final product.

Q3: How can I minimize the formation of isomeric impurities?

A3: Controlling the reaction conditions is crucial for minimizing isomeric impurities. Key parameters to optimize include:

  • Temperature: Lower reaction temperatures generally favor the formation of the desired isomer.

  • Acid Concentration: The ratio of sulfuric acid to nitric acid and the overall acid concentration can influence the isomer distribution.

  • Addition Rate: Slow, controlled addition of the nitrating agent can help maintain a consistent reaction temperature and minimize side reactions.

Q4: What are the recommended analytical methods for purity assessment?

A4: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for analyzing the purity of this compound and identifying impurities.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Nitration: Insufficient nitrating agent, low reaction temperature, or short reaction time.- Ensure the correct stoichiometry of the nitrating agents. - Gradually increase the reaction temperature while monitoring for side product formation. - Extend the reaction time and monitor progress by TLC or HPLC.
Loss during Workup: Product loss during extraction or washing steps.- Ensure proper phase separation during extractions. - Minimize the volume of washing solutions. - Back-extract the aqueous layers to recover any dissolved product.
High Levels of Isomeric Impurities Non-optimal Reaction Conditions: Incorrect temperature or acid concentration.- Lower the reaction temperature to improve selectivity.[7] - Experiment with different ratios of sulfuric to nitric acid.
Poor Quality Starting Material: Presence of other isomers in the 4-chloro-2-nitrotoluene starting material.- Purify the starting material by recrystallization or distillation before the second nitration step.
Presence of Dark-Colored Byproducts (Charring) Oxidation Side Reactions: Reaction temperature is too high, or the concentration of the nitrating acid is excessive.- Maintain strict temperature control using an efficient cooling bath. - Add the nitrating agent slowly and sub-surface if possible to avoid localized overheating. - Consider using a milder nitrating agent if possible.
Detection of Over-nitrated Products Harsh Reaction Conditions: Excessively high temperature or prolonged reaction time.- Reduce the reaction temperature and time. - Use a stoichiometric amount of the nitrating agent.
Product Fails to Crystallize or Oily Product Obtained High Impurity Content: The presence of significant amounts of isomeric or oily byproducts can inhibit crystallization.- Attempt to purify the crude product using column chromatography to remove impurities before attempting recrystallization. - Try different recrystallization solvents or solvent mixtures.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method provides a general framework for the analysis of this compound and its common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with a higher water concentration (e.g., 60%) and gradually increase the acetonitrile concentration (e.g., to 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Quantification: Use an external standard method with certified reference standards for this compound and any known impurities for accurate quantification.

Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for the identification of volatile and semi-volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 2-5 minutes.

    • Ramp: Increase the temperature to 280-300 °C at a rate of 10-20 °C/min.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or acetone (approximately 1 mg/mL).

  • Injection Volume: 1 µL (split or splitless injection depending on the concentration).

  • Identification: Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Impurity_Formation_Pathway p-Chlorotoluene p-Chlorotoluene 4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotoluene p-Chlorotoluene->4-Chloro-2-nitrotoluene Major Product 4-Chloro-3-nitrotoluene 4-Chloro-3-nitrotoluene p-Chlorotoluene->4-Chloro-3-nitrotoluene Minor Isomer Nitrating Agent Nitrating Agent This compound This compound 4-Chloro-2-nitrotoluene->this compound Desired Reaction Isomeric Dinitro Impurities Isomeric Dinitro Impurities 4-Chloro-2-nitrotoluene->Isomeric Dinitro Impurities Side Reaction Oxidation Byproducts Oxidation Byproducts 4-Chloro-2-nitrotoluene->Oxidation Byproducts Side Reaction Over-nitration Products Over-nitration Products This compound->Over-nitration Products Side Reaction

Caption: Impurity formation pathway in the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Synthesis Start Synthesis Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Start Synthesis->Reaction Monitoring (TLC/HPLC) Workup Workup Reaction Monitoring (TLC/HPLC)->Workup Crude Product Analysis (HPLC/GC-MS) Crude Product Analysis (HPLC/GC-MS) Workup->Crude Product Analysis (HPLC/GC-MS) Purity Check Purity Check Crude Product Analysis (HPLC/GC-MS)->Purity Check Acceptable Purity Acceptable Purity Purity Check->Acceptable Purity Unacceptable Purity Unacceptable Purity Purity Check->Unacceptable Purity Identify Impurities Identify Impurities Unacceptable Purity->Identify Impurities Adjust Reaction Conditions Adjust Reaction Conditions Identify Impurities->Adjust Reaction Conditions Isomers/ Over-nitration Improve Workup Improve Workup Identify Impurities->Improve Workup Starting Material/ Soluble Impurities Purify Product Purify Product Identify Impurities->Purify Product Multiple Impurities Adjust Reaction Conditions->Start Synthesis Improve Workup->Workup Purify Product->Purity Check

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

optimizing reaction conditions for 5-Chloro-2,4-dinitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,4-dinitrotoluene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and logical synthetic pathway for this compound is a two-step process starting from 4-chlorotoluene. The first step involves the mononitration of 4-chlorotoluene to produce a mixture of isomers, primarily 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. The second step is the subsequent nitration of the 4-chloro-2-nitrotoluene isomer to yield the final product, this compound.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Isomer Control: The initial nitration of 4-chlorotoluene produces a mixture of isomers that must be separated.

  • Reaction Conditions: The second nitration requires harsher conditions due to the deactivating effect of the existing nitro and chloro groups, which can lead to side reactions if not carefully controlled.

  • Product Purification: Isolating the desired this compound from the reaction mixture and any remaining starting materials or byproducts can be challenging.

  • Safety: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions. The reagents used are highly corrosive.

Q3: What are the expected isomers from the first nitration of 4-chlorotoluene?

A3: The nitration of 4-chlorotoluene with a mixture of nitric and sulfuric acid typically yields a mixture of 4-chloro-2-nitrotoluene (major product) and 4-chloro-3-nitrotoluene (minor product).[1][2][3] The ratio of these isomers can be influenced by reaction conditions.

Troubleshooting Guide

Problem 1: Low yield in the first nitration step (mononitration of 4-chlorotoluene).
Possible Cause Suggested Solution
Inadequate Nitrating Agent Ensure the use of a fresh, properly prepared nitrating mixture (concentrated nitric and sulfuric acids). The ratio of sulfuric to nitric acid is crucial for the generation of the nitronium ion.
Low Reaction Temperature While temperature control is critical to prevent dinitration, a temperature that is too low can result in a slow reaction rate and incomplete conversion. Carefully optimize the temperature within a safe range (e.g., 25°C).[1]
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC). Ensure the reaction is allowed to proceed to completion.
Poor Mixing Inadequate agitation can lead to localized concentration gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the addition of the nitrating agent and the subsequent reaction period.
Problem 2: Formation of significant amounts of dinitrated byproducts in the first nitration step.
Possible Cause Suggested Solution
High Reaction Temperature The reaction is highly exothermic. Maintain strict temperature control, typically at or below 25°C, using an ice bath. Add the nitrating agent slowly and monitor the internal temperature continuously.[1]
Excess Nitrating Agent Use a controlled molar ratio of the nitrating agent to the starting material. An excess of nitric acid can promote dinitration.
Concentrated Reagents The concentration of the nitric and sulfuric acids can affect the reactivity. Use the appropriate concentrations as specified in established protocols.
Problem 3: Difficulty in separating 4-chloro-2-nitrotoluene from 4-chloro-3-nitrotoluene.
Possible Cause Suggested Solution
Similar Physical Properties The isomers have relatively close boiling points, making simple distillation challenging.
Co-crystallization Impurities can interfere with the crystallization of the desired isomer.
Inefficient Separation Technique Relying on a single separation method may not be sufficient.
Solution Fractional vacuum distillation is a common method to separate the isomers, with 4-chloro-2-nitrotoluene typically being the lower boiling fraction.[1] This can be followed by recrystallization to further purify the desired isomer.
Problem 4: Low yield or no reaction in the second nitration step (nitration of 4-chloro-2-nitrotoluene).
Possible Cause Suggested Solution
Deactivated Aromatic Ring The presence of a chlorine atom and a nitro group deactivates the aromatic ring, making the second nitration more difficult than the first.
Insufficiently Strong Nitrating Agent A standard nitric acid/sulfuric acid mixture may not be sufficient. The use of fuming nitric acid and/or oleum (fuming sulfuric acid) is often required for the dinitration of deactivated rings.
Low Reaction Temperature Higher temperatures are generally needed for the second nitration. However, this must be carefully balanced against the risk of side reactions and safety hazards. Gradual heating and careful monitoring are essential.
Problem 5: Formation of undesired isomers in the final product.
Possible Cause Suggested Solution
Lack of Regioselectivity While the directing effects of the chloro and nitro groups favor the formation of this compound, other isomers can still form.
Solution Optimize reaction conditions (temperature, reaction time, and nitrating agent composition) to maximize the yield of the desired isomer. Purification of the final product through recrystallization is crucial to remove isomeric impurities.

Experimental Protocols

Step 1: Mononitration of 4-Chlorotoluene to 4-Chloro-2-nitrotoluene

This protocol is based on typical procedures for the nitration of chlorotoluene.[1][2]

Materials:

  • 4-Chlorotoluene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (96-98%)

  • Ice

  • Chloroform (or other suitable extraction solvent)

  • Sodium Sulfate (anhydrous)

  • Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place the 4-chlorotoluene.

  • Cool the flask in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred 4-chlorotoluene, maintaining the reaction temperature between 20-25°C.

  • After the addition is complete, continue stirring at room temperature for a specified period (e.g., 2 hours), monitoring the reaction by TLC or GC.

  • Carefully pour the reaction mixture over crushed ice and water.

  • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).

  • Combine the organic layers, wash with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, can be purified by fractional vacuum distillation.

Step 2: Nitration of 4-Chloro-2-nitrotoluene to this compound

Note: This step involves harsher conditions and should be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.

Materials:

  • 4-Chloro-2-nitrotoluene

  • Fuming Nitric Acid

  • Oleum (Fuming Sulfuric Acid)

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place the 4-chloro-2-nitrotoluene.

  • Cool the flask in an ice-salt bath.

  • Slowly and carefully add a pre-cooled mixture of fuming nitric acid and oleum dropwise to the stirred 4-chloro-2-nitrotoluene, maintaining a low temperature (e.g., 0-5°C).

  • After the addition is complete, the reaction mixture may need to be allowed to warm to room temperature or gently heated to drive the reaction to completion. The optimal temperature and time should be determined experimentally.

  • Carefully pour the reaction mixture over a large volume of crushed ice.

  • The solid product, this compound, should precipitate.

  • Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acids.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Typical Isomer Distribution in the Mononitration of 4-Chlorotoluene at 25°C

IsomerPercentage
4-Chloro-2-nitrotoluene~65%
4-Chloro-3-nitrotoluene~35%

Note: This distribution is approximate and can vary with reaction conditions.[1]

Mandatory Visualization

Reaction_Pathway 4-Chlorotoluene 4-Chlorotoluene Isomer_Mixture 4-Chloro-2-nitrotoluene & 4-Chloro-3-nitrotoluene 4-Chlorotoluene->Isomer_Mixture Step 1: Mononitration Nitrating_Mixture_1 HNO3 / H2SO4 Nitrating_Mixture_1->Isomer_Mixture Separation Fractional Distillation Isomer_Mixture->Separation 4_Chloro_2_nitrotoluene 4-Chloro-2-nitrotoluene Separation->4_Chloro_2_nitrotoluene 5_Chloro_2_4_dinitrotoluene This compound 4_Chloro_2_nitrotoluene->5_Chloro_2_4_dinitrotoluene Step 2: Dinitration Nitrating_Mixture_2 Fuming HNO3 / Oleum Nitrating_Mixture_2->5_Chloro_2_4_dinitrotoluene

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_step1 Step 1: Mononitration cluster_step2 Step 2: Dinitration Start1 Low Yield? Check_Reagents1 Check Nitrating Agent (Freshness, Ratio) Start1->Check_Reagents1 Yes Optimize_Temp1 Optimize Temperature (Avoid being too low) Start1->Optimize_Temp1 Yes Increase_Time1 Increase Reaction Time (Monitor completion) Start1->Increase_Time1 Yes Improve_Mixing1 Ensure Vigorous Stirring Start1->Improve_Mixing1 Yes Dinitration_Check Dinitration Products? Start1->Dinitration_Check No Control_Temp Strict Temperature Control (<= 25°C) Dinitration_Check->Control_Temp Yes Control_Stoichiometry Check Molar Ratios Dinitration_Check->Control_Stoichiometry Yes Start2 Low/No Yield? Dinitration_Check->Start2 No Stronger_Nitrating_Agent Use Fuming HNO3/Oleum Start2->Stronger_Nitrating_Agent Yes Increase_Temp Carefully Increase Temperature Start2->Increase_Temp Yes Isomer_Check Undesired Isomers? Start2->Isomer_Check No Optimize_Conditions Optimize Temp/Time/ Nitrating Agent Isomer_Check->Optimize_Conditions Yes Purify_Product Recrystallize Final Product Isomer_Check->Purify_Product Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

managing side reactions during the synthesis of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and control side reactions during the synthesis of 5-Chloro-2,4-dinitrotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary side products formed during the synthesis of this compound from 4-chlorotoluene?

A1: The synthesis typically proceeds via a two-step nitration of 4-chlorotoluene. The primary side products are isomers formed at each stage.

  • Mononitration Stage: The main side product is 4-chloro-3-nitrotoluene, formed alongside the desired intermediate, 4-chloro-2-nitrotoluene.[1][2] Over-nitration can also lead to the premature formation of dinitrochlorotoluene isomers.[2]

  • Dinitration Stage: If the mononitro mixture is not purified, the nitration of 4-chloro-3-nitrotoluene will lead to the formation of undesired dinitrotoluene isomers. Further nitration of the desired product can also result in trinitrotoluene derivatives under harsh conditions.

Q2: How can I control the ratio of isomers (4-chloro-2-nitrotoluene vs. 4-chloro-3-nitrotoluene) during the initial mononitration step?

A2: Temperature is a critical factor in controlling the isomer distribution during the nitration of p-chlorotoluene. Lower temperatures generally favor a higher proportion of the desired 4-chloro-2-nitrotoluene isomer and reduce the formation of dinitro impurities.[2] Conducting the nitration at temperatures between -5°C and 15°C can significantly minimize the formation of dinitro byproducts.[2]

Q3: My reaction is producing a high percentage of dinitro compounds during the first nitration step. What are the likely causes and solutions?

A3: The premature formation of dinitrochlorotoluenes is typically caused by excessive reaction temperatures or a highly concentrated nitrating mixture.

  • Cause: Ascending temperatures increase the degree of nitration.[2]

  • Solution: Maintain a strict temperature protocol, ideally between -5°C and 5°C, by using an ice-salt bath and adding the nitrating acid dropwise to manage the exothermic reaction.[2][3] Using a solvent like an aliphatic dichloride can also help control the reaction.[2]

Q4: What is the best approach to purify the crude product and remove unwanted isomers and byproducts?

A4: A multi-step purification process is often necessary.

  • Washing: The crude product should first be washed with water and a dilute soda ash (sodium carbonate) or sodium bicarbonate solution to neutralize and remove residual acids.[1][3]

  • Oxidative Treatment: Dinitro impurities can be diminished by treating the crude product with an oxidizing agent like potassium permanganate or potassium ferricyanide in an alkaline solution.[1]

  • Fractional Distillation/Crystallization: The separation of the main mononitro isomers (4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene) can be achieved through a combination of fractional distillation and freezing operations.[2] For the final dinitro product, recrystallization from a suitable solvent like ethanol or methanol is a common method for purification.

Q5: Are there any specific safety concerns associated with the side products?

A5: Yes. Dinitro and higher nitrated aromatic compounds are known to be hazardous and can pose an explosion risk, especially during operations like distillation where they can concentrate in the residue.[2] It is crucial to minimize their formation and exercise great care during purification steps.

Data Presentation: Isomer Ratios in Mononitration

The following table summarizes the effect of reaction temperature on the isomer distribution during the mononitration of 4-chlorotoluene, as reported in the literature.

Reaction Temperature (°C)4-chloro-2-nitrotoluene (%)4-chloro-3-nitrotoluene (%)Reference
062.137.9[1]
3058.042.0[1]

Table 1: Influence of temperature on the isomeric distribution of mononitrated 4-chlorotoluene.

Experimental Protocols

Protocol 1: Controlled Mononitration of 4-Chlorotoluene

This protocol is designed to maximize the yield of 4-chloro-2-nitrotoluene while minimizing dinitro byproducts.

  • Apparatus Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a dropping funnel with pressure equalization, and an internal thermometer. Ensure the setup has an outlet connected to a gas trap (e.g., a wash bottle with sodium hydroxide solution).

  • Reactant Preparation:

    • Prepare a nitrating mixture by slowly adding 1.5 moles of concentrated nitric acid (e.g., 65%) to 2.5 moles of concentrated sulfuric acid (98%) under ice cooling. Cool this mixture to below 0°C.

    • Charge the reaction flask with 1 mole of 4-chlorotoluene.

  • Reaction:

    • Cool the 4-chlorotoluene in the flask to -5°C using an ice-salt bath.

    • Slowly add the cold nitrating acid dropwise to the stirred 4-chlorotoluene over 2-3 hours.

    • Critically maintain the internal reaction temperature between -5°C and 0°C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours.

  • Workup:

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution, and finally with water again until the washings are neutral.

    • Dry the organic phase over anhydrous sodium sulfate. The resulting product is a mixture of isomers requiring further purification.

Protocol 2: Purification of Crude Mononitro Product via Oxidative Wash

This protocol aims to reduce dinitro impurities from the crude mononitration product.[1]

  • Preparation: Prepare a solution of 10g sodium hydroxide and 10g potassium permanganate in 200g of water.

  • Treatment:

    • In a flask, vigorously agitate 100g of the crude nitrated oil (from Protocol 1) with the prepared alkaline permanganate solution.

    • Maintain agitation at 25°C for four hours.

  • Separation:

    • Stop the agitation and allow the layers to separate.

    • Carefully separate the purified organic oil layer from the aqueous layer.

    • The resulting oil will have a reduced dinitro content.

Visualizations

Synthesis_Workflow Synthesis and Side Reaction Pathway for this compound cluster_0 Mononitration Stage cluster_1 Purification cluster_2 Dinitration Stage Start 4-Chlorotoluene Reaction1 Nitration (HNO3/H2SO4) Start->Reaction1 Product1 Crude Product: 4-Chloro-2-nitrotoluene (Desired) + 4-Chloro-3-nitrotoluene (Isomer) Reaction1->Product1 Main Pathway SideProduct1 Dinitro Byproducts Reaction1->SideProduct1 Side Reaction (High Temp) Purify Fractional Distillation / Crystallization Product1->Purify IsolatedProduct1 Isolated 4-Chloro-2-nitrotoluene Purify->IsolatedProduct1 IsolatedIsomer Isolated 4-Chloro-3-nitrotoluene (Side Product) Purify->IsolatedIsomer Reaction2 Nitration (HNO3/H2SO4) IsolatedProduct1->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Guide: High Impurity Levels Problem High Percentage of Dinitro Byproducts in Mononitration Stage Cause1 Potential Cause: Reaction Temperature Too High? Problem->Cause1 Check Cause2 Potential Cause: Nitrating Agent Added Too Quickly? Problem->Cause2 Check Cause3 Potential Cause: Incorrect Acid Concentration/Ratio? Problem->Cause3 Check Solution1 Solution: - Use ice-salt bath. - Maintain temp at -5 to 0°C. - Monitor with internal thermometer. Cause1->Solution1 Solution2 Solution: - Add nitrating mixture dropwise. - Extend addition time to >2 hours. - Ensure vigorous stirring. Cause2->Solution2 Solution3 Solution: - Recalculate molar ratios. - Ensure sufficient H2SO4 to act as catalyst and solvent. Cause3->Solution3

Caption: Decision tree for troubleshooting excessive dinitration.

References

improving the yield of 5-Chloro-2,4-dinitrotoluene in nitration reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-2,4-dinitrotoluene during nitration reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete nitration reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. - Formation of unwanted isomers.- Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or GC. - Optimize the reaction temperature. Nitration of chlorotoluenes is often carried out at controlled temperatures to prevent side reactions.[1][2] - Adjust the molar ratio of nitric acid and sulfuric acid. A typical mixed acid composition is 39% nitric acid, 59% sulfuric acid, and 2% water.[3] - The choice of starting material and nitrating conditions can influence isomer distribution.[4]
Formation of Multiple Isomers - The directing effects of the chloro and methyl groups on the aromatic ring can lead to the formation of various isomers.- The nitration of p-chlorotoluene, for example, yields a mixture of 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene.[3] Careful control of reaction conditions can influence the isomer ratio. - Purification techniques such as fractional distillation or crystallization are necessary to separate the desired isomer.
Presence of Dinitro Byproducts - Over-nitration of the starting material or the desired mononitrated intermediate.- Reduce the reaction time or temperature. - Use a milder nitrating agent or adjust the concentration of the mixed acid. - A method for diminishing dinitro bodies in crude mixtures involves treatment with an aqueous alkaline oxidizing agent.[4]
Product is an Oily Residue Instead of a Solid - Presence of impurities, such as unreacted starting materials or isomeric byproducts, which can lower the melting point.- Purify the crude product using column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.[1][2]
Difficulty in Product Purification - Similar physical properties (e.g., boiling points, solubilities) of the desired product and its isomers.- Employ fractional distillation under reduced pressure for compounds with different boiling points.[3] - For solids, recrystallization may be effective. The choice of solvent is crucial. - Column chromatography can be used for more challenging separations.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

While direct nitration of a suitable precursor is the goal, a common strategy involves the nitration of a chlorinated nitrotoluene. For instance, the nitration of 3-chlorotoluene can produce isomers of chloro-nitrotoluene, which can then be further nitrated.[1] The specific isomer desired will dictate the optimal starting material and reaction sequence.

Q2: What are the typical reaction conditions for the nitration of a chlorotoluene derivative?

Nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid). The reaction temperature is a critical parameter and is often kept low (e.g., 0°C to room temperature) to control the reaction rate and minimize the formation of byproducts.[1] For example, the nitration of p-chlorotoluene can be performed at 25°C.[3]

Q3: How can I monitor the progress of the nitration reaction?

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow you to track the consumption of the starting material and the formation of the product and any byproducts over time.

Q4: What are the common side reactions to be aware of?

The primary side reactions include the formation of undesired isomers and over-nitration to form dinitro or even trinitro compounds. The presence of the methyl group also increases the susceptibility of the aromatic ring to oxidation, which can lead to the formation of nitrocresols and other oxidation byproducts.

Q5: What is the best method for purifying the crude this compound?

Purification typically involves several steps. After the reaction, the mixture is usually poured into ice-water to precipitate the crude product. The product is then extracted with an organic solvent. Further purification can be achieved by:

  • Washing: The organic extract is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acids.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Chromatography/Recrystallization: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to obtain the pure solid product.[1][2]

Experimental Protocols

General Protocol for Nitration of a Chlorotoluene Derivative

This protocol is a generalized procedure based on common nitration reactions of related compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Chlorotoluene derivative (e.g., 3-chlorotoluene)

  • Concentrated Nitric Acid (e.g., 65-98%)

  • Concentrated Sulfuric Acid (e.g., 96-98%)

  • Ice

  • Deionized Water

  • Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

  • In a separate reaction vessel, dissolve the chlorotoluene derivative in a suitable solvent (if necessary) and cool the solution in an ice bath to 0°C.

  • Slowly add the prepared nitrating mixture dropwise to the cooled solution of the chlorotoluene derivative under vigorous stirring, ensuring the temperature does not rise above 5-10°C.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) for a specified period (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Nitration of p-Chlorotoluene

Temperature (°C)% 4-chloro-2-nitrotoluene% 4-chloro-3-nitrotolueneReference
256535[3]
Data for other temperatures would be populated here as found in literature.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Result start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix cool_reactant Cool Starting Material (Chlorotoluene Derivative) start->cool_reactant add_nitrating_mix Slowly Add Nitrating Mixture prep_nitrating_mix->add_nitrating_mix cool_reactant->add_nitrating_mix stir_reaction Stir at Controlled Temperature add_nitrating_mix->stir_reaction monitor_reaction Monitor Progress (TLC/GC) stir_reaction->monitor_reaction monitor_reaction->stir_reaction Incomplete quench Quench with Ice-Water monitor_reaction->quench Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Impurities start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Quality/Ratio incomplete->check_reagents isomer_issue Isomeric Impurities Present? complete->isomer_issue dinitration_issue Dinitration Byproducts? complete->dinitration_issue optimize_conditions Optimize T° & Reagent Ratio isomer_issue->optimize_conditions purification Improve Purification (Distillation/Recrystallization) isomer_issue->purification reduce_severity Reduce Reaction Time/Temp dinitration_issue->reduce_severity

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

References

stability of 5-Chloro-2,4-dinitrotoluene in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2,4-dinitrotoluene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period in an organic solvent. What could be the cause?

A1: The stability of this compound can be compromised by several factors in organic solvents. The primary cause of degradation is often nucleophilic attack on the aromatic ring, which is activated by the two electron-withdrawing nitro groups. Common nucleophiles include alcohols (methanol, ethanol), amines, and even water present as a contaminant in the solvent. To minimize degradation, ensure you are using high-purity, anhydrous solvents and store solutions protected from moisture.

Q2: I am observing unexpected peaks in my chromatogram when analyzing a solution of this compound in methanol. What are these likely to be?

A2: In the presence of methanol, this compound can undergo a nucleophilic aromatic substitution reaction to form 5-methoxy-2,4-dinitrotoluene. The appearance of new peaks in your chromatogram likely corresponds to this and potentially other degradation products. It is advisable to run a control sample of the solvent and use a mass spectrometry detector (LC-MS or GC-MS) to identify the unknown peaks.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: In aqueous solutions, the stability of this compound is highly pH-dependent. Under basic conditions (high pH), the hydroxide ion (OH-) acts as a strong nucleophile, leading to rapid hydrolysis of the chloro group to form 5-hydroxy-2,4-dinitrotoluene. The rate of this hydrolysis reaction increases with increasing pH. In acidic and neutral aqueous solutions, the compound is relatively more stable, although gradual hydrolysis can still occur over time, especially at elevated temperatures.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: For optimal stability, stock solutions of this compound should be prepared in aprotic, anhydrous solvents such as acetonitrile or toluene. It is recommended to store these solutions in tightly sealed containers, protected from light and moisture, and at a low temperature (e.g., 2-8 °C) to minimize degradation. Avoid using protic solvents like methanol or ethanol for long-term storage unless the stability in these specific solvents is being investigated.

Q5: I need to perform a forced degradation study on a formulation containing this compound. What conditions should I test?

A5: A comprehensive forced degradation study should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions.[1][2] This will help identify potential degradation products and establish the stability-indicating nature of your analytical methods.[3] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidation: 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) for the solid material and in solution at elevated temperatures.

  • Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Data Presentation: Expected Stability of this compound in Common Solvents

The following table summarizes the expected qualitative stability of this compound in different solvent systems based on the known reactivity of similar activated aryl chlorides.

Solvent SystemExpected StabilityPotential Major Degradation ProductsPrimary Degradation Pathway
Aprotic Solvents
Acetonitrile (anhydrous)HighNone expected under normal storage-
Toluene (anhydrous)HighNone expected under normal storage-
Protic Solvents
MethanolLow to Moderate5-Methoxy-2,4-dinitrotolueneNucleophilic Aromatic Substitution
EthanolLow to Moderate5-Ethoxy-2,4-dinitrotolueneNucleophilic Aromatic Substitution
Aqueous Solutions
Acidic (pH < 4)Moderate to High5-Hydroxy-2,4-dinitrotolueneHydrolysis
Neutral (pH 6-8)Moderate5-Hydroxy-2,4-dinitrotolueneHydrolysis
Basic (pH > 9)Low5-Hydroxy-2,4-dinitrotolueneHydrolysis

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general methodology for conducting a forced degradation study of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • For each stress condition, dilute the stock solution with the respective stressor solution to a final concentration of approximately 100 µg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for 1 hour.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation (in solution): Prepare a solution in a suitable solvent (e.g., acetonitrile). Incubate at 80 °C for 48 hours.

    • Photodegradation: Expose the solution to a calibrated light source as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) Dilute Dilute to Working Concentration (e.g., 100 µg/mL) Stock->Dilute Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, RT) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal Stress (80°C in Solution) Photo Photostability (ICH Q1B) Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Analysis (Peak Purity, Mass Balance) HPLC->Data G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Aqueous) cluster_substitution Nucleophilic Substitution (e.g., Methanol) A This compound B 5-Hydroxy-2,4-dinitrotoluene A->B H₂O / OH⁻ C 5-Methoxy-2,4-dinitrotoluene A->C CH₃OH

References

troubleshooting low yield in 5-Chloro-2,4-dinitrotoluene preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2,4-dinitrotoluene. Our aim is to help you diagnose and resolve common issues leading to low yield and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for preparing this compound is through the dinitration of 4-chlorotoluene using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), which is the active electrophile in this aromatic substitution reaction.

Q2: What are the primary factors that influence the yield of the reaction?

A2: The key factors affecting the yield of this compound are:

  • Reaction Temperature: Exothermic nature of the nitration reaction requires strict temperature control to prevent over-nitration and side product formation.

  • Concentration of Mixed Acid: The ratio of sulfuric acid to nitric acid and the presence of water can significantly impact the reaction rate and selectivity.

  • Rate of Addition of Nitrating Agent: Slow, controlled addition of the mixed acid is crucial to maintain the desired temperature and prevent localized overheating.

  • Purity of Starting Materials: Impurities in the 4-chlorotoluene or the acids can lead to undesired side reactions and a lower yield of the target molecule.

Q3: What are the expected isomers and byproducts in this synthesis?

A3: The dinitration of 4-chlorotoluene is directed by the existing chloro and methyl groups. The primary product is this compound. However, other isomers and byproducts can form, including:

  • Isomeric Dinitrotoluenes: Other chlorinated dinitrotoluene isomers may be produced.

  • Mononitrated Intermediates: Incomplete reaction can leave residual 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.[1]

  • Oxidation Products: The strong oxidizing nature of the mixed acid can lead to the formation of nitrocresols and other oxidation byproducts, especially at elevated temperatures.

  • Sulfonated Byproducts: Under certain conditions, sulfonation of the aromatic ring can occur.

Troubleshooting Guide for Low Yield

This guide addresses specific problems that can lead to a low yield of this compound.

Problem 1: The reaction is incomplete, with significant starting material remaining.
Possible Cause Recommended Solution
Insufficient Nitrating Agent Ensure the correct stoichiometry of nitric acid is used. A slight excess may be necessary to drive the reaction to completion.
Low Reaction Temperature While crucial for control, a temperature that is too low can significantly slow down the reaction rate. Gradually increase the temperature within the recommended range, monitoring the reaction progress by TLC or GC.
Inadequate Mixing Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture, especially as this is a two-phase reaction.
Dilute Mixed Acid The presence of excess water in the nitric or sulfuric acid can reduce the concentration of the active nitronium ion. Use appropriately concentrated acids.
Problem 2: Formation of a large amount of undesired isomers.
Possible Cause Recommended Solution
Incorrect Reaction Temperature Temperature can influence the isomer distribution. Adhere strictly to the recommended temperature profile for the reaction. Optimization studies may be required to find the ideal temperature for maximizing the desired isomer.
Incorrect Mixed Acid Composition The ratio of sulfuric acid to nitric acid can affect the regioselectivity of the nitration. An optimized ratio should be used to favor the formation of the this compound isomer.
Problem 3: Significant formation of dark, tarry byproducts.
Possible Cause Recommended Solution
Overheating / Runaway Reaction This is a common issue due to the exothermic nature of nitration. Implement efficient cooling with an ice-salt bath and ensure a slow, dropwise addition of the mixed acid. Monitor the internal temperature of the reaction flask continuously.
Contaminated Starting Materials Impurities in the 4-chlorotoluene can be more susceptible to oxidation, leading to tar formation. Use purified starting material.
Excessively Strong Nitrating Conditions Very high concentrations of sulfuric acid or the use of fuming nitric acid can lead to aggressive oxidation. Adjust the acid concentrations as necessary.
Problem 4: Low isolated yield after work-up and purification.
Possible Cause Recommended Solution
Product Loss During Washing The product may have some solubility in the aqueous wash solutions. Minimize the volume of water used for washing and ensure it is cold.
Inefficient Extraction If solvent extraction is used, ensure the appropriate solvent and a sufficient number of extractions are performed to recover all the product from the aqueous layer.
Suboptimal Crystallization/Purification The choice of solvent for recrystallization is critical for obtaining a pure product with good recovery. Screen different solvents or solvent mixtures to find the optimal conditions. Isomer separation can be challenging and may require techniques like fractional crystallization.

Experimental Protocols

Illustrative Protocol for the Dinitration of 4-Chlorotoluene

This protocol is a general guideline and may require optimization.

Materials:

  • 4-chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Suitable solvent for recrystallization (e.g., ethanol, methanol)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric excess of concentrated nitric acid to a calculated volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Nitration Reaction: To a separate flask containing 4-chlorotoluene, slowly add the prepared nitrating mixture dropwise while maintaining the reaction temperature between 0-10 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate as a solid.

  • Isolation: Filter the solid product and wash it with cold water until the washings are neutral. A subsequent wash with a cold, dilute sodium bicarbonate solution can be used to remove any residual acid.

  • Drying: Dry the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC, GC/MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes side_products Significant Side Products check_reaction->side_products No, but... purification_loss Low Yield After Purification check_reaction->purification_loss Reaction complete, but... cause_incomplete1 Insufficient Nitrating Agent? incomplete->cause_incomplete1 cause_incomplete2 Reaction Temp Too Low? incomplete->cause_incomplete2 cause_incomplete3 Poor Mixing? incomplete->cause_incomplete3 cause_side1 Overheating / Runaway Reaction? side_products->cause_side1 cause_side2 Incorrect Isomer Ratio? side_products->cause_side2 cause_side3 Oxidation/Tarry Byproducts? side_products->cause_side3 cause_purification1 Loss During Work-up/Washing? purification_loss->cause_purification1 cause_purification2 Inefficient Extraction? purification_loss->cause_purification2 cause_purification3 Suboptimal Recrystallization? purification_loss->cause_purification3 solution_incomplete1 Increase Stoichiometry of HNO3 cause_incomplete1->solution_incomplete1 solution_incomplete2 Optimize Reaction Temperature cause_incomplete2->solution_incomplete2 solution_incomplete3 Improve Stirring Efficiency cause_incomplete3->solution_incomplete3 solution_side1 Improve Temperature Control (Slow Addition, Cooling Bath) cause_side1->solution_side1 solution_side2 Optimize Mixed Acid Ratio & Temp. cause_side2->solution_side2 solution_side3 Use Purified Starting Materials Adjust Acid Concentration cause_side3->solution_side3 solution_purification1 Use Cold Water for Washing Minimize Wash Volume cause_purification1->solution_purification1 solution_purification2 Optimize Extraction Solvent & Repetitions cause_purification2->solution_purification2 solution_purification3 Screen for Optimal Recrystallization Solvent cause_purification3->solution_purification3 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction Dinitration Reaction (Controlled Temperature) prep_acid->reaction start_material 4-Chlorotoluene start_material->reaction quench Quench on Ice reaction->quench filtration Filter Crude Product quench->filtration wash Wash with Water & NaHCO₃ filtration->wash drying Dry Crude Product wash->drying recrystallization Recrystallization drying->recrystallization final_product Pure this compound recrystallization->final_product Side_Reaction start 4-Chlorotoluene intermediate Desired Dinitro Product (this compound) start->intermediate Nitration side_product Oxidation Byproducts (e.g., Nitrocresols) intermediate->side_product Oxidation conditions Harsh Conditions (High Temp, High [H₂SO₄]) conditions->side_product

References

Technical Support Center: Purification of 5-Chloro-2,4-dinitrotoluene (CDNT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Chloro-2,4-dinitrotoluene (CDNT). The focus is on the effective removal of acidic impurities from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic impurities in a crude this compound (CDNT) product?

A1: The primary acidic impurities in crude CDNT are typically residual mineral acids used during the nitration of 4-chlorotoluene. These include sulfuric acid (H₂SO₄) and nitric acid (HNO₃), which are used in the nitrating mixture. Incomplete reaction or side reactions can also lead to the formation of other acidic byproducts, such as various isomeric forms of dinitrotoluene and other nitrated phenols which can be acidic in nature.

Q2: Why is it crucial to remove these acidic impurities?

A2: The presence of acidic impurities can affect the stability, reactivity, and overall purity of the CDNT product. For applications in drug development and further chemical synthesis, these impurities can lead to undesirable side reactions, affect reaction kinetics, and compromise the integrity of the final product. Residual acids can also cause degradation of the product over time.

Q3: What is the most common and effective method for removing acidic impurities from CDNT?

A3: The most common and effective method for neutralizing and removing acidic impurities from crude CDNT is a series of aqueous washes. This typically involves washing the organic phase containing the crude product with water, followed by a wash with a dilute basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize any remaining acids. A final wash with water is then performed to remove any residual base and salts. Recrystallization from a suitable solvent is also a highly effective method for further purification.[1][2]

Q4: How can I confirm that the acidic impurities have been successfully removed?

A4: The removal of acidic impurities can be monitored by checking the pH of the aqueous washings. The final water wash should be neutral (pH ~7). For a more quantitative assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the main product and any remaining impurities.[3][4][5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low yield of CDNT after purification. - Product loss during aqueous washes due to partial solubility. - Inefficient extraction of the product from the aqueous layers. - Significant loss during recrystallization due to using an inappropriate solvent or cooling too quickly.- Minimize the volume of washing solutions used. - Perform back-extractions of the aqueous layers with a suitable organic solvent to recover any dissolved product. - Select a recrystallization solvent in which CDNT is highly soluble at high temperatures but sparingly soluble at low temperatures.[1] - Allow the solution to cool slowly to maximize crystal formation.[1][2]
The final product is still acidic after washing. - Insufficient washing with the basic solution. - The concentration of the basic solution was too low. - Inefficient mixing between the organic and aqueous layers.- Increase the number of washes with the sodium bicarbonate or sodium carbonate solution. - Use a slightly more concentrated basic solution (e.g., 5-10% w/v). - Ensure vigorous stirring or shaking during the washing steps to maximize interfacial contact.
Oily product obtained instead of solid crystals after purification. - Presence of impurities that lower the melting point of the product. - Incomplete removal of the organic solvent used for extraction.- Perform a recrystallization step to purify the product further.[1][2] - Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Discoloration of the final product (e.g., yellow or brown). - Presence of colored impurities, such as nitrophenols or other side-products.- Treat the solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.[2]

Experimental Protocols

Protocol 1: Aqueous Washing for Removal of Acidic Impurities

This protocol describes the standard procedure for washing the crude this compound product to remove residual acids.

Materials:

  • Crude this compound (dissolved in a suitable organic solvent like dichloromethane or ethyl acetate)

  • Deionized water

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or a pH meter

Procedure:

  • Dissolve the crude CDNT in a suitable organic solvent.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer and discard it.

  • Add an equal volume of 5% sodium bicarbonate solution to the organic layer in the separatory funnel.

  • Shake vigorously for 2-3 minutes, venting frequently as carbon dioxide gas may be evolved.

  • Allow the layers to separate.

  • Drain and discard the aqueous layer.

  • Repeat the wash with sodium bicarbonate solution (steps 7-10) until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate and salts.

  • Check the pH of the aqueous wash; it should be neutral. If it is still basic, repeat the water wash.

  • Drain the organic layer containing the purified CDNT into a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure to obtain the purified CDNT.

Protocol 2: Recrystallization of this compound

This protocol outlines the general procedure for purifying CDNT by recrystallization.

Materials:

  • Crude or washed this compound

  • A suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude or washed CDNT in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

  • Add more solvent in small portions until the CDNT is completely dissolved. Avoid adding excess solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If activated charcoal was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following table can be used to record and compare the purity of the this compound product before and after the purification process. Purity can be determined using a suitable analytical method such as HPLC.

Sample Purification Step Purity (%) Notes
1Crude ProductInitial purity before any purification.
2After Aqueous WashPurity after washing with water and NaHCO₃.
3After RecrystallizationFinal purity after recrystallization.

Visualization

The following diagram illustrates the general workflow for the removal of acidic impurities from the this compound product.

Removal_of_Acidic_Impurities cluster_workflow Purification Workflow Crude_Product Crude CDNT (in organic solvent) Aqueous_Wash Aqueous Washing (Water & NaHCO₃) Crude_Product->Aqueous_Wash Separation1 Phase Separation Aqueous_Wash->Separation1 Washed_Product Washed CDNT (in organic solvent) Separation1->Washed_Product Organic Phase Aqueous Waste Aqueous Waste Separation1->Aqueous Waste Aqueous Phase Drying Drying (Anhydrous Na₂SO₄) Washed_Product->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purified_Product Purified CDNT Solvent_Removal->Purified_Product Recrystallization Recrystallization (Optional) Purified_Product->Recrystallization Final_Product Highly Purified CDNT Recrystallization->Final_Product

Caption: Workflow for the removal of acidic impurities from this compound.

References

Technical Support Center: Scale-Up Synthesis of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Chloro-2,4-dinitrotoluene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on a plausible and common synthetic route: the dinitration of 3-Chlorotoluene using a mixed acid (HNO₃/H₂SO₄) system.

Problem ID Issue Potential Causes Recommended Actions
TC-01 Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of undesired isomers (e.g., 3-Chloro-2,6-dinitrotoluene). 4. Loss of product during work-up and purification.1. Increase reaction time or temperature cautiously, monitoring by TLC/GC. 2. Ensure precise temperature control; low temperatures can slow the reaction, while high temperatures can increase byproducts. 3. Verify the purity of starting materials. The regioselectivity is sensitive to reaction conditions. 4. Optimize extraction and crystallization steps. Ensure pH of wash solutions is controlled to prevent loss of product.
TC-02 Reaction Temperature Excursion (Runaway Reaction) 1. Addition rate of nitrating mixture is too fast. 2. Inadequate cooling or stirring. 3. Incorrect ratio of reagents leading to a highly exothermic decomposition.[1][2]1. Immediate Action: Stop addition of nitrating mixture, apply maximum cooling, and prepare for emergency quench if temperature continues to rise uncontrollably. 2. Prevention: Ensure the cooling system is adequate for the scale. Add the nitrating mixture slowly and subsurface with vigorous stirring.[3] Use a calibrated temperature probe to monitor the internal temperature continuously. Consider using a continuous flow reactor for better heat management on a large scale.[4][5]
TC-03 Product Contaminated with Isomeric Impurities 1. The directing effects of the chloro and methyl groups can lead to the formation of other dinitro isomers. 2. High reaction temperatures can reduce regioselectivity.1. Maintain strict temperature control during nitration. 2. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol). 3. For persistent impurities, consider a chemical wash. Treatment with an aqueous solution of sodium sulfite or sodium disulfide can help remove certain isomers.[6][7]
TC-04 Presence of Oxidative Byproducts (e.g., Nitrocresols, Benzoic Acids) 1. Reaction temperature is too high. 2. "Hot spots" in the reactor due to poor mixing. 3. Excessively strong nitrating conditions.1. Lower the reaction temperature. 2. Improve agitation to ensure uniform temperature distribution. 3. Adjust the ratio of nitric acid to sulfuric acid. 4. Purify the crude product by washing with a dilute aqueous sodium carbonate or sodium bicarbonate solution to remove acidic impurities.[3]
TC-05 Difficult Phase Separation During Work-up 1. Formation of emulsions. 2. Insufficient quenching of the reaction mixture.1. Add a small amount of a saturated brine solution to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. Ensure the reaction is fully quenched by pouring it onto a sufficient amount of ice.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most significant safety concern during the scale-up of this nitration?

A1: The most critical safety concern is the risk of a runaway reaction. Nitrations are highly exothermic, and if the heat generated is not effectively removed, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, which may cause an explosion.[8][9] It is imperative to have robust engineering controls, including adequate cooling capacity, controlled reagent addition rates, and an emergency quenching plan.

Q2: Why is a mixed acid (HNO₃/H₂SO₄) system used?

A2: Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The sulfuric acid also absorbs the water produced during the reaction, which helps to drive the equilibrium towards the products and maintain the concentration of the nitrating agent.

Q3: What are the expected isomeric impurities in the dinitration of 3-Chlorotoluene?

A3: Based on the ortho-, para-directing effects of the methyl and chloro groups, the primary product is this compound. However, other isomers such as 3-Chloro-2,6-dinitrotoluene and potentially isomers resulting from nitration at the 5-position relative to the methyl group can be formed. The exact ratio of isomers is highly dependent on reaction conditions, particularly temperature.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small, quenched aliquots from the reaction mixture, you can track the disappearance of the starting material (3-Chlorotoluene) and any mononitrated intermediates, and the appearance of the dinitrated product.

Q5: What are the considerations for choosing between a batch and a continuous flow process for this synthesis?

A5: For scale-up, a continuous flow process offers significant safety advantages over a traditional batch process.[4] Flow reactors have a much smaller reaction volume at any given time and a higher surface-area-to-volume ratio, which allows for superior heat transfer and temperature control, thereby minimizing the risk of runaway reactions.[5] While batch processing may be simpler to set up at a lab scale, flow chemistry is often preferred for safer large-scale production of energetic compounds.

Experimental Protocol: Dinitration of 3-Chlorotoluene

This protocol outlines a general procedure. WARNING: This reaction is highly hazardous and should only be performed by trained personnel with appropriate safety measures in place, including a fume hood, blast shield, and personal protective equipment.

1. Preparation of the Nitrating Mixture:

  • In a separate, clean, and dry flask cooled in an ice/salt bath, slowly add concentrated sulfuric acid (e.g., 2.5 equivalents) to concentrated nitric acid (e.g., 2.2 equivalents).

  • Maintain the temperature of the nitrating mixture below 10 °C during preparation.

2. Reaction Setup:

  • Charge a jacketed glass reactor, equipped with a mechanical stirrer, a temperature probe, and an addition funnel, with 3-Chlorotoluene (1.0 equivalent).

  • Begin vigorous stirring and cool the reactor contents to between -5 °C and 0 °C using a circulating chiller.

3. Nitration Reaction:

  • Slowly add the pre-chilled nitrating mixture dropwise to the stirred 3-Chlorotoluene via the addition funnel.

  • Maintain the internal reaction temperature below 5 °C throughout the addition. The rate of addition must be carefully controlled to prevent a temperature spike.[3]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or GC.

4. Reaction Quench and Work-up:

  • Prepare a separate vessel with a large amount of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with good stirring.

  • Allow the mixture to warm to room temperature. The crude product should precipitate as a solid or separate as an oil.

  • Isolate the crude product by filtration or by separating the organic layer if it is a liquid.

5. Purification:

  • Wash the crude product sequentially with cold water, a 5% aqueous sodium bicarbonate solution (to neutralize residual acid), and finally with water again until the washings are neutral.[3]

  • For further purification, recrystallize the washed product from a suitable solvent like ethanol or methanol.

  • Dry the purified this compound under vacuum.

Quantitative Data Summary

The following table provides representative data for aromatic nitration reactions, which can be used as a starting point for process optimization. Specific values for this compound will need to be determined empirically.

ParameterLaboratory Scale (Batch)Scale-Up (Batch)Scale-Up (Continuous Flow)
Starting Material 3-Chlorotoluene3-Chlorotoluene3-Chlorotoluene
Nitrating Agent HNO₃ / H₂SO₄HNO₃ / H₂SO₄HNO₃ / H₂SO₄
Temperature -5 °C to 5 °C[3]-5 °C to 5 °C60 °C to 80 °C[5]
Addition Time 1 - 2 hours[3]4 - 8 hoursN/A (controlled by flow rate)
Reaction Time 2 - 4 hours3 - 6 hoursMinutes (residence time)
Typical Yield 60 - 80% (crude)55 - 75% (crude)>90%[5]
Key Byproducts Isomeric dinitrotoluenes, mononitrated intermediatesIsomeric dinitrotoluenes, oxidative byproductsReduced byproduct formation

Visualizations

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification prep_acids Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to < 10°C add_acids Slowly Add Nitrating Mixture (Maintain Temp < 5°C) prep_acids->add_acids prep_reactor Charge Reactor with 3-Chlorotoluene Cool to 0°C prep_reactor->add_acids react Stir at 0-5°C (Monitor by TLC/GC) add_acids->react quench Quench on Ice/Water react->quench isolate Isolate Crude Product (Filtration/Separation) quench->isolate wash Wash with H₂O & NaHCO₃ isolate->wash purify Recrystallize from Solvent wash->purify dry Dry Final Product purify->dry G start Low Product Yield (Problem TC-01) check_completion Is reaction complete? (Check TLC/GC) start->check_completion check_temp Was temperature optimal? check_completion->check_temp Yes action_time Action: Increase reaction time/temp check_completion->action_time No check_isomers High level of isomers? check_temp->check_isomers Yes action_temp Action: Ensure precise temp control check_temp->action_temp No check_loss Significant loss during work-up? check_isomers->check_loss No action_purify Action: Optimize purification (Recrystallization, Chemical Wash) check_isomers->action_purify Yes action_workup Action: Optimize extraction/wash steps check_loss->action_workup Yes

References

preventing decomposition of 5-Chloro-2,4-dinitrotoluene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Chloro-2,4-dinitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and successful reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition of this compound during reactions?

A1: The decomposition of this compound is primarily caused by several factors:

  • High Temperatures: This compound is thermally sensitive and can decompose, sometimes explosively, upon strong heating.[1][2] Decomposition can begin at temperatures as low as 250°C and may be self-sustaining at around 280°C.[2]

  • Strong Bases: The presence of strong bases can lead to violent reactions and decomposition. The electron-withdrawing nitro groups make the aromatic ring susceptible to nucleophilic attack, and strong bases can promote side reactions or degradation of the molecule.

  • Incompatible Reagents: Contact with strong oxidizing agents, reducing agents, and certain metals like tin and zinc can lead to vigorous or explosive reactions.[3]

  • Presence of Impurities: Impurities in the reaction mixture can lower the decomposition temperature of this compound.

Q2: What are the common decomposition products of this compound?

A2: Under thermal stress, nitroaromatic compounds like this compound primarily decompose through the cleavage of the C-NO2 bond, leading to the formation of nitrogen oxides (NOx) and other reactive species.[1][4] In the presence of nucleophiles, unwanted side products can form through displacement of the nitro groups or other reactions on the aromatic ring.

Q3: How can I visually identify if decomposition is occurring during my reaction?

A3: Signs of decomposition include:

  • Color Change: A significant and unexpected darkening of the reaction mixture, often to a dark brown or black tar-like substance.

  • Gas Evolution: The formation of brown fumes (indicative of nitrogen dioxide) or other unexplained gas bubbles.

  • Exothermic Event: A sudden and uncontrolled increase in the reaction temperature.

  • Inconsistent TLC/LC-MS: The appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate or numerous unknown peaks in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture.

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] It should be kept away from heat, sources of ignition, and incompatible materials such as strong bases, oxidizing agents, and reducing agents.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem Possible Cause Recommended Solution
Low or no product yield, with starting material consumed. Decomposition of the starting material or product due to excessive heat.- Monitor and control the reaction temperature carefully. - Consider running the reaction at a lower temperature for a longer duration. - Use a well-calibrated heating mantle or oil bath.
Reaction turns dark brown or black. Thermal decomposition or side reactions promoted by strong bases or other incompatible reagents.- Ensure the reaction temperature is not exceeding the stability limit of the compound. - If using a base, consider a weaker, non-nucleophilic base or a hindered base. - Purify all reagents and solvents to remove impurities that might catalyze decomposition.
Formation of multiple unidentified byproducts. - Non-selective reaction due to high temperature. - Reaction with impurities in the solvent or reagents. - Side reactions such as nucleophilic substitution of the nitro groups.- Optimize the reaction temperature and time. - Use high-purity, dry solvents and reagents. - Consider using a solvent with lower polarity to reduce the rate of unwanted nucleophilic attack.
Uncontrolled exotherm and gas evolution. Runaway reaction due to thermal decomposition.- IMMEDIATE ACTION: Remove the heat source and cool the reaction vessel in an ice bath. - PREVENTION: Use a more dilute solution, add reagents slowly, and ensure efficient stirring and temperature monitoring.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general method for the reaction of this compound with an amine, a common transformation for this substrate. The key to preventing decomposition is careful temperature control and the use of appropriate solvent and base.

Materials:

  • This compound

  • Amine of choice

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Thermometer or temperature probe

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, a condenser, and an inlet for an inert atmosphere.

  • Under the inert atmosphere, add this compound (1 equivalent) and the anhydrous polar aprotic solvent to the flask.

  • Add the non-nucleophilic base (1.5-2 equivalents) to the mixture.

  • Begin stirring the suspension.

  • In a separate flask, dissolve the amine (1.1-1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the amine solution to the stirred suspension of this compound and base at room temperature.

  • After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically between 50-80 °C). Crucially, do not exceed the recommended temperature to avoid decomposition.

  • Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Example Reaction: Synthesis of N-aryl-5-chloro-2,4-dinitrotoluene derivative

A visual representation of a similar reaction setup for the synthesis of 2,4-dinitrophenylaniline is available, which provides a practical demonstration of the laboratory technique.

Data Presentation

The stability of nitroaromatic compounds is highly dependent on the reaction conditions. The following table summarizes the general effects of various parameters on the decomposition of this compound, based on the known reactivity of this class of compounds.

Parameter Condition Effect on Stability Recommendation
Temperature High (>100 °C)Significantly decreases stability, risk of runaway reaction.Maintain reaction temperature as low as possible for a reasonable reaction rate.
Moderate (50-80 °C)Generally stable for controlled reaction times.Optimal for many nucleophilic substitution reactions.
pH / Base Strong Base (e.g., NaOH, KOH)Can cause rapid decomposition or side reactions.Use weaker, non-nucleophilic bases like K2CO3 or organic amines (e.g., DIPEA).
Mild Base (e.g., NaHCO3)Generally compatible, but may require longer reaction times.Suitable for sensitive substrates.
Solvent Polar Aprotic (e.g., DMF, DMSO)Good solubility, but can promote nucleophilic attack.Use with caution and at moderate temperatures. Ensure the solvent is anhydrous.
Polar Protic (e.g., Ethanol, Methanol)Can act as a nucleophile, leading to side products.Generally not recommended unless it is the intended nucleophile.
Non-polar (e.g., Toluene, Hexane)Lower solubility, slower reaction rates, but can suppress some side reactions.May be suitable for certain applications where decomposition in polar solvents is an issue.
Reagents Strong Oxidizing AgentsHIGHLY INCOMPATIBLE - Risk of explosion.Avoid at all costs.
Strong Reducing AgentsHIGHLY INCOMPATIBLE - Risk of vigorous reaction.Avoid at all costs.

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution

experimental_workflow Experimental Workflow for SNAr Reactions cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification setup 1. Assemble dry glassware under inert atmosphere add_reagents 2. Add this compound, solvent, and base setup->add_reagents Ensure inert conditions add_nucleophile 3. Slowly add nucleophile solution add_reagents->add_nucleophile Maintain stirring heat 4. Heat to desired temperature (e.g., 50-80 °C) add_nucleophile->heat Controlled heating monitor 5. Monitor reaction by TLC heat->monitor Periodic sampling quench 6. Cool and quench with water monitor->quench Upon completion extract 7. Extract with organic solvent quench->extract purify 8. Dry, concentrate, and purify extract->purify

Caption: A flowchart outlining the key steps for a successful nucleophilic aromatic substitution reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Guide for Low Product Yield r_node r_node start Low Yield of Desired Product check_sm Is starting material consumed? start->check_sm check_decomp Was there darkening or gas evolution? check_sm->check_decomp Yes incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No check_temp Was reaction temperature too high? check_decomp->check_temp Yes check_base Was a strong base used? check_decomp->check_base No check_temp->check_base No solution2 Action: Lower reaction temperature. check_temp->solution2 check_reagents Are reagents and solvents pure and dry? check_base->check_reagents Yes check_base->check_reagents No solution3 Action: Use a weaker, non-nucleophilic base. check_base->solution3 Yes solution4 Action: Purify all reagents and use anhydrous solvents. check_reagents->solution4 solution1 Optimize: Increase reaction time or temperature moderately. incomplete_rxn->solution1

Caption: A decision tree to diagnose and resolve issues of low product yield in reactions.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for 5-Chloro-2,4-dinitrotoluene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods suitable for the analysis of 5-Chloro-2,4-dinitrotoluene. The information is synthesized from established analytical practices and performance data for dinitrotoluenes and related nitroaromatic compounds, offering a reliable framework for method selection and validation.

Data Presentation: Comparison of HPLC Method Performance

The following table summarizes the expected performance characteristics of different reversed-phase HPLC columns for the analysis of this compound. These values are based on typical performance for similar analytes and provide a benchmark for method validation.[1][2]

Performance CharacteristicHPLC with C18 ColumnHPLC with Phenyl-Hexyl ColumnHPLC with Diol Column
Principle Separation based on hydrophobic interactions between the analyte and the C18 stationary phase.Separation enhanced by π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase, in addition to hydrophobic interactions.[3]Separation influenced by polar interactions with the hydroxyl groups on the diol stationary phase.[1]
Linearity (Correlation Coefficient, r²) > 0.99[2]> 0.99> 0.99
Accuracy (% Recovery) 95 - 105%[2]95 - 105%95 - 98%[1]
Precision (%RSD) < 5%[2]< 5%< 5%
Limit of Detection (LOD) µg/L range[2]0.62 - 1.32 µg/L (for related DNTs)[1]0.78 - 1.17 µg/L (for related DNTs)[1]
Limit of Quantitation (LOQ) µg/L range[2]ng/mL rangeng/mL range
Primary Advantages Robust and widely available.Enhanced selectivity for aromatic and nitroaromatic compounds.[3]Reduced solvent consumption and potentially faster analysis times.[1]
Potential Disadvantages May show peak tailing for some polar compounds.May have different selectivity compared to C18, requiring method development.May be less robust than C18 under certain mobile phase conditions.

Experimental Protocols

Below are detailed methodologies for a typical HPLC validation for this compound analysis.

General HPLC Method (Starting Point for Development)

This protocol is a general starting point and may require optimization.

  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[4] Phenyl-Hexyl or Diol columns can be used for improved separation of isomers.[1][3]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • This compound reference standard

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.[4] An isocratic mobile phase, such as Methanol:Water (75:25 v/v), can also be effective.[5]

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 30 °C[4]

    • Detection Wavelength: Detection is typically performed at 254 nm.[1][6]

    • Injection Volume: 10 µL[4]

Method Validation Protocol

The following is a general framework for validating an HPLC method for this compound.[2]

  • Specificity/Selectivity:

    • Procedure: Analyze a blank matrix, the matrix spiked with this compound, and the matrix spiked with the analyte and potential impurities or degradation products.

    • Acceptance Criteria: No interfering peaks should be present at the retention time of this compound in the blank matrix. The analyte peak should be spectrally pure.[2]

  • Linearity:

    • Procedure: Prepare a series of at least five calibration standards of this compound over the expected concentration range. Analyze each standard in triplicate.[2]

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[2]

  • Accuracy:

    • Procedure: Analyze a minimum of three concentrations (low, medium, and high) within the linear range, with at least three replicates for each concentration.

    • Acceptance Criteria: The mean recovery should be within 90-110%.[2]

  • Precision (Repeatability and Intermediate Precision):

    • Procedure: For repeatability, analyze a minimum of six replicate samples at the target concentration on the same day, with the same analyst and instrument. For intermediate precision, repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Procedure: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[5][7]

    • Acceptance Criteria: The LOQ should be the lowest concentration that can be measured with acceptable precision and accuracy.[5]

  • Robustness:

    • Procedure: Introduce small, deliberate variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).[2]

    • Acceptance Criteria: The results should not be significantly affected by these minor changes.[2]

Mandatory Visualization

HPLC_Validation_Workflow HPLC Method Validation Workflow for this compound Analysis A Method Development (Selectivity, Mobile Phase, Column) B Method Optimization A->B C Method Validation Protocol B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Validated Method D->J E->J F->J G->J H->J I->J K Routine Analysis & Quality Control J->K

Caption: Workflow for HPLC method validation.

References

A Comparative Guide to the Reactivity of Chlorodinitrotoluene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various chlorodinitrotoluene isomers in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by established chemical principles and experimental data from scientific literature.

Introduction to Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, crucial for the construction of complex aromatic molecules. The reactivity of an aryl halide in an SNAr reaction is predominantly governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro groups (-NO₂), significantly increase the reactivity of the aryl halide towards nucleophilic attack.[1][2] This is due to their ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance and inductive effects.[1][3]

The position of these electron-withdrawing groups relative to the leaving group (in this case, a chlorine atom) is a critical determinant of reaction rate. Isomers with nitro groups at the ortho and para positions to the chlorine atom exhibit significantly enhanced reactivity compared to those with meta substitution.[2] This is because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the ortho and para nitro groups through resonance, providing substantial stabilization. In contrast, a meta-nitro group can only exert a weaker, inductive electron-withdrawing effect.

Comparative Reactivity of Chlorodinitrotoluene Isomers

Key Isomers and Predicted Reactivity Order:

  • 2,4-Dinitrochlorotoluene: Highly reactive. Both nitro groups are in activating positions (ortho and para) to the chlorine atom, allowing for significant resonance stabilization of the Meisenheimer complex.

  • 2,6-Dinitrochlorotoluene: Highly reactive. Both nitro groups are in activating ortho positions, leading to strong activation.

  • 3,4-Dinitrochlorotoluene: Moderately reactive. One nitro group is in an activating para position, while the other is in a less activating meta position.

  • 3,5-Dinitrochlorotoluene: Low reactivity. Both nitro groups are in meta positions and therefore only provide inductive stabilization to the intermediate, resulting in significantly lower reactivity compared to the ortho and para substituted isomers.

The following table summarizes the expected relative reactivities based on the positions of the nitro groups.

IsomerPositions of Nitro Groups relative to ChlorineExpected Relative Reactivity
2,4-Dinitrochlorotoluene2-ortho, 4-paraVery High
2,6-Dinitrochlorotoluene2-ortho, 6-orthoVery High
3,4-Dinitrochlorotoluene3-meta, 4-paraModerate
3,5-Dinitrochlorotoluene3-meta, 5-metaLow

Quantitative Data

While a direct comparison of all isomers is scarce, kinetic data for the reaction of 2,4-dinitrochlorobenzene (a closely related compound) with various nucleophiles is well-documented and serves as a benchmark for high reactivity in SNAr reactions. For instance, the reaction of 2,4-dinitrochlorobenzene with piperidine is a classic example used in kinetic studies.[4]

The following table presents representative second-order rate constants for the reaction of 2,4-dinitrochlorobenzene with different amines to illustrate the magnitude of reactivity. It is expected that 2,4- and 2,6-dinitrochlorotoluene would exhibit similarly high rate constants.

ElectrophileNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
2,4-DinitrochlorobenzenePiperidineNitromethane251.38
2,4-DinitrochlorobenzenePiperidineNN-Dimethylformamide250.93
2,4-DinitrochlorobenzeneAnilineToluene40Complex kinetics, third-order in amine

Data compiled from various sources. Note that direct comparison requires identical reaction conditions.[4][5]

Experimental Protocols

To facilitate further research and direct comparison of chlorodinitrotoluene isomers, a detailed experimental protocol for determining the kinetics of SNAr reactions using UV-Vis spectrophotometry is provided below. This method is suitable for monitoring the progress of the reaction by observing the formation of the colored product.[6][7]

Objective: To determine the second-order rate constant for the reaction of a chlorodinitrotoluene isomer with a nucleophile (e.g., piperidine or n-butylamine) in a suitable solvent (e.g., methanol or acetonitrile).

Materials:

  • Chlorodinitrotoluene isomer (e.g., 2,4-dinitrochlorotoluene)

  • Nucleophile (e.g., piperidine, n-butylamine)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the chlorodinitrotoluene isomer of a known concentration (e.g., 1 x 10⁻² M) in the chosen solvent.

    • Prepare a series of stock solutions of the nucleophile of known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.

  • Determination of the Wavelength of Maximum Absorbance (λ_max):

    • Prepare a solution containing the chlorodinitrotoluene isomer and an excess of the nucleophile to allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product solution to determine the λ_max, the wavelength at which the product has the highest absorbance. The starting materials should have negligible absorbance at this wavelength.

  • Kinetic Measurements:

    • Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).

    • For each kinetic run, pipette a known volume of the chlorodinitrotoluene isomer stock solution into a cuvette.

    • Add a known volume of the solvent to the cuvette.

    • Initiate the reaction by adding a known volume of one of the nucleophile stock solutions to the cuvette, quickly mix the contents, and immediately start recording the absorbance at the predetermined λ_max as a function of time. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the chlorodinitrotoluene isomer to ensure pseudo-first-order kinetics.

    • Repeat the kinetic measurements for each of the different concentrations of the nucleophile stock solution.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) for each concentration of the nucleophile can be determined by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction. The slope of this plot will be -k_obs.

    • The second-order rate constant (k₂) is then determined by plotting the values of k_obs against the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k₂).

Visualizations

Reaction Pathway and Intermediate Stabilization

The following diagram illustrates the generalized SNAr mechanism and highlights the key resonance structures that stabilize the Meisenheimer complex in the case of an ortho-nitro substituted chlorobenzene.

Caption: Generalized SNAr mechanism showing the formation of the resonance-stabilized Meisenheimer complex.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the key steps in the experimental workflow for determining the reaction kinetics of chlorodinitrotoluene isomers.

Experimental_Workflow prep 1. Prepare Stock Solutions - Chlorodinitrotoluene Isomer - Nucleophile (various conc.) lambda_max 2. Determine λ_max of Product prep->lambda_max kinetics 3. Perform Kinetic Runs - Mix reactants in cuvette - Monitor Absorbance vs. Time lambda_max->kinetics data_analysis 4. Data Analysis kinetics->data_analysis k_obs 5. Calculate k_obs (Pseudo-first-order rate constant) data_analysis->k_obs k2 6. Determine k₂ (Second-order rate constant) k_obs->k2

Caption: Workflow for the kinetic analysis of SNAr reactions using UV-Vis spectrophotometry.

References

A Researcher's Guide to Aromatic Nitration: Comparing Common Nitrating Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aromatic nitration stands as a fundamental and widely utilized transformation in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functionalization is a critical step in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to dyes and explosives. The choice of nitrating agent is paramount, as it significantly influences the efficiency, regioselectivity, and safety of the reaction.

This guide provides a comprehensive comparison of common nitrating agents for aromatic compounds. It is important to clarify a common misconception: compounds like 5-Chloro-2,4-dinitrotoluene are themselves products of nitration reactions, not nitrating agents. Nitrating agents are the chemical species that provide the nitro group for the substitution reaction. This guide will focus on comparing the performance of these true nitrating agents, using the nitration of toluene as a representative example to illustrate their characteristics.

Comparative Performance of Common Nitrating Agents

The efficacy of a nitrating agent is evaluated based on several key parameters, including chemical yield, regioselectivity (the ratio of ortho, meta, and para isomers), reaction conditions (temperature, time), and safety considerations. The following table summarizes the performance of several widely used nitrating agents in the nitration of toluene.

Nitrating AgentSubstrateTemperature (°C)Isomer Ratio (o:m:p)Yield (%)Reference
Mixed Acid (HNO₃/H₂SO₄)Toluene30-4057:4:39~95%[1]
Nitric Acid in Acetic AnhydrideTolueneNot specified59:-:41High[1]
Nitronium Tetrafluoroborate (NO₂BF₄)TolueneRoom Temperature66:3:31~98%
Dinitrogen Pentoxide (N₂O₅)Toluene065:3:32High
Acetyl Nitrate (from HNO₃/Ac₂O)Toluene2558:4:38~90%

Key Observations:

  • Mixed acid is the most common and cost-effective nitrating agent, providing high yields. However, it requires strongly acidic conditions and can sometimes lead to oxidation byproducts.[2]

  • Nitric acid in acetic anhydride offers a less acidic alternative to mixed acid and can provide slightly different regioselectivity.

  • Nitronium salts like nitronium tetrafluoroborate are powerful nitrating agents that can be used under milder, non-acidic conditions.[3] They often exhibit high reactivity and yield.

  • Dinitrogen pentoxide is a potent nitrating agent that can be used in organic solvents, avoiding the need for strong acids.[4]

  • Acetyl nitrate , generated in situ from nitric acid and acetic anhydride, is another effective nitrating agent that provides good yields.

Experimental Protocol: Nitration of Toluene using Mixed Acid

This protocol provides a general procedure for the laboratory-scale nitration of toluene to produce a mixture of nitrotoluene isomers.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and placed in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to a measured volume of concentrated nitric acid. The addition should be done cautiously with constant stirring to dissipate the heat generated.

  • Nitration Reaction: While maintaining the low temperature with the ice bath, slowly add toluene dropwise to the stirred nitrating mixture. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

  • Reaction Monitoring: After the addition of toluene is complete, the reaction mixture is typically stirred for a specified period at a controlled temperature to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured onto crushed ice to quench the reaction. The product, a mixture of nitrotoluene isomers, will separate as an oily layer.

  • Isolation and Purification: The organic layer is separated using a separatory funnel. It is then washed with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over an anhydrous drying agent. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The different isomers can be separated by fractional distillation or chromatography.

Visualizing the Nitration Process

To better understand the workflow and the underlying chemical mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Conc. HNO₃ C Mix & Cool A->C B Conc. H₂SO₄ B->C E Nitration C->E D Toluene D->E F Quench (Ice) E->F G Separate Layers F->G H Wash G->H I Dry H->I J Evaporate I->J K Product J->K

Caption: Experimental workflow for the nitration of toluene.

nitration_mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution N HNO₃ + H₂SO₄ E_plus NO₂⁺ (Nitronium ion) N->E_plus Sigma Arenium Ion (Sigma Complex) Toluene Toluene Toluene->Sigma + NO₂⁺ Product Nitrotoluene Sigma->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

References

A Comparative Guide: GC-MS vs. HPLC for the Analysis of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitroaromatic compounds, selecting the optimal analytical technique is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of 5-Chloro-2,4-dinitrotoluene. This comparison is supported by experimental data and detailed methodologies for each technique.

At a Glance: GC-MS and HPLC for this compound Analysis

Both GC-MS and HPLC are established methods for the analysis of dinitrotoluene (DNT) isomers and related compounds.[1] The choice between the two often depends on the sample matrix, the required sensitivity, and the volatility of the analyte. GC-MS is generally preferred for volatile and semi-volatile compounds, while HPLC is well-suited for less volatile and thermally labile molecules.[2]

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of GC-MS and HPLC for the analysis of dinitrotoluene isomers. It is important to note that while specific data for this compound is limited, the data presented for closely related DNT isomers provide a strong indication of the expected performance for the target analyte.

ParameterGC-MSHPLC
Limit of Detection (LOD) 0.005 - 0.013 µg/L (for nitrochlorobenzenes)0.78 - 1.17 µg/L (for DNT isomers)[1]
Limit of Quantitation (LOQ) ~0.05 µg/g (for 2,4-DNT)Not explicitly found for DNTs, but typically 3-5x LOD
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 80 - 120%95 - 98% (for spiked environmental samples)[1]

Note: The provided data is based on published methods for similar analytes and should be considered as a general guideline. Method validation for this compound is essential to determine the precise performance characteristics.

Experimental Workflows

The analytical workflows for GC-MS and HPLC share common initial steps of sample preparation but diverge in the chromatographic separation and detection principles.

Analytical_Workflows cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 HPLC Analysis Sample Sample Collection Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection Injection into GC Concentration->GC_Injection Volatile Analytes HPLC_Injection Injection into HPLC Concentration->HPLC_Injection Less Volatile Analytes GC_Separation Separation in Capillary Column GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis GC_Data Data Acquisition MS_Analysis->GC_Data HPLC_Separation Separation in Reversed-Phase Column HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Data Acquisition UV_Detection->HPLC_Data

Figure 1: Generalized analytical workflows for GC-MS and HPLC analysis.

Logical Comparison of Techniques

The decision to use GC-MS or HPLC for the analysis of this compound involves considering the trade-offs between sensitivity, selectivity, and the nature of the sample.

Comparison_Diagram cluster_gcms GC-MS Advantages cluster_hplc HPLC Advantages Analyte This compound GCMS GC-MS Analyte->GCMS HPLC HPLC Analyte->HPLC GCMS_Adv1 High Sensitivity (low LOD) GCMS->GCMS_Adv1 GCMS_Adv2 High Selectivity (Mass Spectra) GCMS->GCMS_Adv2 GCMS_Adv3 Suitable for Volatile Compounds GCMS->GCMS_Adv3 HPLC_Adv1 Suitable for Thermally Labile Compounds HPLC->HPLC_Adv1 HPLC_Adv2 Less Sample Derivatization Required HPLC->HPLC_Adv2 HPLC_Adv3 Robust for Complex Matrices HPLC->HPLC_Adv3

Figure 2: Logical comparison of GC-MS and HPLC for the analysis of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols for the analysis of this compound by GC-MS and HPLC. These are based on established methods for similar compounds and should be validated for the specific application.

GC-MS Protocol

This protocol is adapted from methods used for the analysis of dinitrotoluene isomers and other nitroaromatic compounds.

1. Sample Preparation (Solid Matrix - e.g., Soil)

  • Extraction: Weigh 10 g of the homogenized sample into a beaker and mix with anhydrous sodium sulfate. Extract the sample with 100 mL of a 1:1 (v/v) mixture of acetone and hexane using an ultrasonic bath for 20 minutes.

  • Concentration: Decant the extract and concentrate it to approximately 1 mL using a rotary evaporator. Further concentrate the extract to the final volume of 1 mL under a gentle stream of nitrogen.

  • Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup using a silica gel cartridge may be required. Elute the cartridge with a suitable solvent mixture (e.g., hexane:dichloromethane).

2. Instrumental Analysis

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

3. SIM Ions for this compound (C₇H₅ClN₂O₄ - MW: 216.58)

  • Quantifier Ion: To be determined from the mass spectrum of a standard (likely the molecular ion at m/z 216 or a major fragment).

  • Qualifier Ions: To be determined from the mass spectrum of a standard.

HPLC Protocol

This protocol is based on EPA Method 8330B for the analysis of nitroaromatics and nitramines.

1. Sample Preparation (Aqueous Matrix - e.g., Water)

  • Extraction: For low concentrations, solid-phase extraction (SPE) is recommended. Pass a 500 mL water sample through a C18 SPE cartridge. Elute the cartridge with acetonitrile.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Solvent Exchange: Add 4 mL of reagent water to the concentrate and reconcentrate to a final volume of 1 mL.

2. Instrumental Analysis

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and Water (50:50, v/v)
Flow Rate 1.5 mL/min
Injection Volume 100 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Conclusion

Both GC-MS and HPLC are highly capable techniques for the analysis of this compound.

  • GC-MS offers superior sensitivity and selectivity due to the nature of mass spectrometric detection, making it ideal for trace-level analysis in complex matrices where definitive identification is crucial.

  • HPLC-UV provides a robust and often simpler alternative, particularly for routine analysis where high sample throughput is required. It is also advantageous for thermally sensitive compounds, although this compound is expected to be sufficiently stable for GC analysis.

The ultimate choice of method will depend on the specific requirements of the analysis, including the desired detection limits, the complexity of the sample matrix, and the available instrumentation. For any application, rigorous method development and validation are essential to ensure the accuracy and reliability of the results.

References

A Comparative Guide to Immunoassay Cross-Reactivity: The Case of Dinitrotoluene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of immunoassay performance in the context of cross-reactivity, with a focus on dinitrotoluene compounds and their analogs. Understanding the principles of cross-reactivity is paramount for the accurate detection and quantification of specific analytes in complex matrices. While specific data for 5-Chloro-2,4-dinitrotoluene is limited in publicly available research, this guide will draw comparisons from studies on structurally similar compounds, such as 2,4-dinitrotoluene (DNT), to provide a framework for evaluating immunoassay performance.

Understanding Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[1][2][3] This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity is a critical parameter to evaluate during immunoassay development and validation.[4]

Cross-reactivity is not solely an intrinsic property of the antibody but can be influenced by the assay format and the concentrations of the reagents used.[1][2][3] For instance, competitive immunoassay formats, where a labeled antigen competes with the analyte in the sample for a limited number of antibody binding sites, are particularly susceptible to cross-reactivity.

Comparative Cross-Reactivity Data

The following table summarizes cross-reactivity data from a fluorescence-based displacement immunoassay developed for the detection of 2,4,6-trinitrotoluene (TNT). This provides insight into how structurally similar nitroaromatic compounds might behave in a comparable immunoassay system. The cross-reactivity of 2,4-dinitrotoluene (DNT), an analog of this compound, is highlighted.

CompoundStructurePercent Cross-Reactivity (%)
2,4,6-Trinitrotoluene (TNT)C7H5N3O6100
2,4-Dinitrotoluene (DNT) C7H6N2O4 Data Not Explicitly Quantified as a Percentage
2-Amino-4,6-dinitrotolueneC7H7N3O4Investigated
4-Nitrotoluene (4-NT)C7H7NO2Investigated
Hexahydro-1,3,5-trinitrotriazine (RDX)C3H6N6O6Investigated
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX)C4H8N8O8Investigated

Data synthesized from a study on a fluorescence-based microimmunosensor for TNT detection.[5][6] The study investigated antibody cross-reactivity with the listed compounds but did not provide specific percentage values for DNT in the provided abstract.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing cross-reactivity studies. Below is a generalized protocol for a competitive fluorescence immunoassay, based on methodologies described in the literature.[5][6]

Protocol: Competitive Fluorescence Immunoassay for Nitroaromatic Compounds

1. Antibody Immobilization:

  • A multi-channel microfluidic device is coated with a sol-gel to create a siloxane surface.
  • Monoclonal antibodies specific for the target analyte (e.g., TNT) are immobilized onto this surface.

2. Competitive Binding:

  • Samples containing the analyte of interest (or potential cross-reactants) are introduced into the microchannels.
  • Simultaneously, a known concentration of a fluorescently labeled reporter molecule (e.g., AlexaFluor-cadaverine-trinitrobenzene) is introduced.
  • The analyte and the reporter molecule compete for binding to the immobilized antibodies.

3. Signal Detection:

  • After an incubation period, unbound reagents are washed away.
  • The fluorescence signal from the bound reporter molecule is measured using a suitable detector.
  • A decrease in fluorescence signal compared to a zero-analyte control indicates the presence of the analyte or a cross-reacting compound.

4. Calculation of Cross-Reactivity:

  • A standard curve is generated using known concentrations of the target analyte.
  • The concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) is determined.
  • Percent cross-reactivity is calculated using the following formula: (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing Immunoassay Principles and Workflows

Diagrams can effectively illustrate the complex processes involved in immunoassays and cross-reactivity studies.

Competitive_Immunoassay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Ab_Immobilization Antibody Immobilization on Microplate Incubation Incubation: Analyte, Labeled Antigen, and Antibody Ab_Immobilization->Incubation Sample_Prep Sample and Cross-Reactant Preparation Sample_Prep->Incubation Labeled_Ag_Prep Labeled Antigen Preparation Labeled_Ag_Prep->Incubation Washing Washing Step Incubation->Washing Detection Signal Detection Washing->Detection Std_Curve Generate Standard Curve Detection->Std_Curve IC50_Calc Calculate IC50 Values Std_Curve->IC50_Calc CR_Calc Calculate % Cross-Reactivity IC50_Calc->CR_Calc

Caption: Workflow for assessing immunoassay cross-reactivity.

Signaling_Pathway cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte_High Analyte (e.g., this compound) Complex_High Analyte-Antibody Complex Analyte_High->Complex_High Binds Labeled_Ag_High Labeled Antigen Antibody_High Immobilized Antibody Labeled_Ag_High->Antibody_High Binding Blocked Antibody_High->Complex_High Signal_Low Low Signal Complex_High->Signal_Low Results in Analyte_Low Analyte (e.g., this compound) Antibody_Low Immobilized Antibody Analyte_Low->Antibody_Low Minimal Binding Labeled_Ag_Low Labeled Antigen Complex_Low Labeled Antigen-Antibody Complex Labeled_Ag_Low->Complex_Low Binds Antibody_Low->Complex_Low Signal_High High Signal Complex_Low->Signal_High Results in

Caption: Principle of a competitive immunoassay.

References

A Comparative Guide to the Quantitative Analysis of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 5-Chloro-2,4-dinitrotoluene. Given the limited availability of validated methods specifically for this analyte, this comparison is based on established and validated methods for structurally similar compounds, particularly other dinitrotoluene (DNT) isomers and chlorinated nitroaromatic compounds. The performance data presented is extrapolated from these related compounds to provide a reasonable expectation of method performance. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the anticipated performance characteristics of HPLC, GC, and UV-Visible Spectrophotometry for the quantitative analysis of this compound. These values are estimations based on typical performance for similar nitroaromatic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of light absorption by the colored complex formed between the analyte and a chromogenic reagent.
Typical Detector UV-Vis, Mass Spectrometry (MS)Electron Capture Detector (ECD), Mass Spectrometry (MS)UV-Vis Spectrophotometer
Limit of Detection (LOD) 0.1 - 1 µg/L (UV) <0.1 µg/L (MS)0.01 - 0.1 µg/L (ECD) <0.1 µg/L (MS)~0.1 - 1 mg/L
Limit of Quantitation (LOQ) 0.3 - 3 µg/L (UV) <0.3 µg/L (MS)0.03 - 0.3 µg/L (ECD) <0.3 µg/L (MS)~0.3 - 3 mg/L
Linearity Range 0.5 - 100 µg/L0.05 - 50 µg/L1 - 20 mg/L
Precision (%RSD) < 5%< 10%< 5%
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Sample Derivatization Not typically required.May be required for improved volatility and thermal stability.Required to form a colored complex.
Primary Advantages Suitable for thermally labile compounds, high precision.High sensitivity and selectivity, especially with MS detectors.Simple, cost-effective, rapid for screening.
Primary Disadvantages Moderate sensitivity with UV detection.Potential for thermal degradation of the analyte.Lower sensitivity and selectivity, susceptible to interference.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from EPA Method 8330, which is widely used for the analysis of explosives, including dinitrotoluenes.[1][2][3][4]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Mass Spectrometry (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A diol or phenyl-3 column may also provide good separation.[5][6]

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, or methanol and water. For example, starting with a 50:50 (v/v) mixture and adjusting the gradient to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm for UV detection. For MS detection, monitor the appropriate mass-to-charge ratio for this compound.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample containing the analyte in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC)

This protocol is based on general methods for the analysis of nitroaromatic compounds.

Instrumentation:

  • Gas chromatograph equipped with an autosampler, a split/splitless injector, and an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

  • A capillary column suitable for nitroaromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-methylpolysiloxane stationary phase).[7]

Reagents and Standards:

  • Hexane or other suitable solvent (GC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector Temperature: 300 °C (ECD) or as recommended for the MS.

  • Injection Mode: Splitless

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in hexane.

  • Create a series of calibration standards through serial dilution of the stock solution.

  • Dissolve the sample in hexane. If the sample is in a different matrix, an appropriate extraction step (e.g., liquid-liquid extraction with dichloromethane) will be necessary.[7]

UV-Visible Spectrophotometry (Janovsky Reaction)

This method is based on the Janovsky reaction, where a colored Meisenheimer complex is formed between a nitroaromatic compound and a ketone in an alkaline medium.[8][9]

Instrumentation:

  • UV-Visible Spectrophotometer

Reagents and Standards:

  • Acetone

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution in methanol or ethanol.

  • This compound reference standard

  • Acetonitrile or other suitable solvent.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From this, prepare a series of working standards.

  • Sample Preparation: Dissolve the sample containing the analyte in acetonitrile.

  • Color Development:

    • To a specific volume of the standard or sample solution in a volumetric flask, add a volume of acetone.

    • Add a specific volume of the alkaline solution (e.g., methanolic KOH) and mix well. A colored complex should form.

    • Dilute to the mark with the solvent.

  • Measurement:

    • Allow the color to stabilize for a defined period.

    • Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax will need to be determined experimentally for the this compound-acetone complex.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the analyte in the sample from the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction (if necessary) Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution Standard Standard Preparation Standard->Dilution HPLC HPLC Analysis Dilution->HPLC GC GC Analysis Dilution->GC UVVis UV-Vis Analysis Dilution->UVVis Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC->Data_Acquisition UVVis->Data_Acquisition Calibration Calibration Curve Data_Acquisition->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantitative analysis of this compound.

References

A Spectroscopic Guide to 5-Chloro-2,4-dinitrotoluene and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic Pathway Overview

The synthesis of 5-Chloro-2,4-dinitrotoluene typically proceeds through the nitration of a chlorinated toluene derivative. A plausible synthetic route involves the nitration of a chloronitrotoluene isomer. The following diagram illustrates a potential synthetic pathway.

Synthesis of this compound Potential Synthetic Pathway to this compound A Toluene B p-Chlorotoluene or o-Chlorotoluene A->B Chlorination D Chloronitrotoluene Isomers (e.g., 4-Chloro-2-nitrotoluene, 2-Chloro-4-nitrotoluene) B->D Mononitration C Nitrating Agent (HNO3/H2SO4) F This compound D->F Dinitration E Further Nitration (HNO3/H2SO4) Spectroscopic Characterization Workflow Workflow for Spectroscopic Characterization start Synthesized Compound ms Mass Spectrometry (MS) Determine Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr1h ¹H NMR Spectroscopy Determine Proton Environment start->nmr1h structure Structure Elucidation ms->structure ir->structure nmr13c ¹³C NMR Spectroscopy Determine Carbon Skeleton nmr1h->nmr13c nmr13c->structure compare Compare with Precursor Data structure->compare final Final Structure Confirmation compare->final

Synthetic Pathways to 5-Chloro-2,4-dinitrotoluene: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the synthesis of specifically substituted aromatic compounds is a foundational requirement. 5-Chloro-2,4-dinitrotoluene, a molecule with potential applications in various chemical syntheses, can be approached through several synthetic routes. This guide provides a comparative analysis of plausible synthetic pathways, offering insights into the methodologies, potential outcomes, and challenges associated with each approach.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound are considered here: the direct dinitration of a chlorinated precursor and a multi-step synthesis involving the manipulation of functional groups. The choice of route will largely depend on the desired purity, scale of reaction, and the availability of starting materials and separation technologies.

Parameter Route 1: Dinitration of 3-Chlorotoluene Route 2: Multi-step Synthesis from a Substituted Aniline
Starting Material 3-Chlorotoluenee.g., 2-Methyl-4-nitroaniline
Key Reactions Electrophilic Aromatic Substitution (Dinitration)Chlorination, Diazotization, Deamination, Nitration
Number of Steps 1Multiple (typically 3-4)
Potential Yield Moderate to low (due to isomer formation)Potentially higher overall yield of the desired isomer
Product Purity Requires extensive purification to separate isomersHigher purity of the final product may be achievable
Key Challenges Separation of a complex mixture of isomersLonger reaction sequence, optimization of each step
Reagents Nitrating mixture (e.g., HNO₃/H₂SO₄)Various (e.g., t-butyl hypochlorite, NaNO₂, H₃PO₂)
Safety Concerns Handling of strong acids and nitrating agentsHandling of potentially unstable diazonium intermediates

Detailed Analysis of Synthetic Routes

Route 1: Dinitration of 3-Chlorotoluene

The direct dinitration of 3-chlorotoluene is a conceptually straightforward approach to introduce the two nitro groups onto the aromatic ring. The directing effects of the existing substituents (chloro and methyl groups) will govern the position of the incoming nitro groups. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. This leads to the potential formation of a mixture of dinitro isomers, including the desired this compound, alongside other isomers such as 3-chloro-2,4-dinitrotoluene and 3-chloro-2,6-dinitrotoluene.

Experimental Protocol (General Procedure):

A general procedure for the dinitration of an aromatic compound involves the slow addition of the substrate to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • A nitrating mixture is prepared by carefully adding a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid, while maintaining a low temperature (typically 0-10 °C) using an ice bath.

  • 3-Chlorotoluene is then added dropwise to the stirred nitrating mixture, ensuring the temperature does not rise significantly.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration to allow for complete dinitration.

  • The reaction is quenched by pouring the mixture onto crushed ice, leading to the precipitation of the crude product.

  • The solid product is collected by filtration, washed with water to remove residual acid, and then dried.

  • The crude product, a mixture of isomers, would then require separation, likely through fractional crystallization or chromatography.

Quantitative Data:

Route 2: Multi-step Synthesis from a Substituted Aniline

A multi-step approach, while more laborious, can offer greater control over the regioselectivity and lead to a purer final product. A plausible route could start from a readily available substituted aniline, such as 2-methyl-4-nitroaniline. This strategy is exemplified by the synthesis of the related compound, 3-chloro-5-nitrotoluene.[1][2][3]

Hypothetical Multi-step Synthesis of this compound:

  • Nitration of a suitable aminotoluene: An initial nitration of a protected aminotoluene could introduce one of the nitro groups.

  • Chlorination: Introduction of the chlorine atom at the desired position.

  • Further Nitration: Introduction of the second nitro group.

  • Deamination: Removal of the amino group via a diazotization-dediazoniation sequence to yield the final product.

Experimental Protocol (Example for a key step - Deamination):

The deamination of a chloro-nitro-aminotoluene would typically involve the following steps:

  • The aminotoluene derivative is dissolved in a suitable solvent, such as ethanol.

  • The solution is cooled, and concentrated sulfuric acid is added.

  • An aqueous solution of sodium nitrite is added dropwise at a low temperature (e.g., 0-5 °C) to form the diazonium salt.

  • The diazonium salt is then decomposed, for example, by heating in the presence of a reducing agent like hypophosphorous acid, to replace the diazonium group with a hydrogen atom.

  • The product is then isolated by extraction and purified.

Quantitative Data:

While a complete synthesis of this compound via this route is not detailed in the available literature, the yields for individual steps in analogous syntheses can be high. For instance, the deamination step in the synthesis of 3-chloro-5-nitrotoluene is reported to have a yield of 90%.[1]

Logical Workflow for Synthetic Route Selection

The selection of an appropriate synthetic route depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.

G Workflow for Selecting a Synthetic Route to this compound start Define Synthesis Goals purity High Purity Required? start->purity scale Large Scale Production? purity->scale Yes route1 Route 1: Dinitration of 3-Chlorotoluene purity->route1 No separation Advanced Separation Available? scale->separation Yes route2 Route 2: Multi-step Synthesis scale->route2 No separation->route1 Yes separation->route2 No end Select Optimal Route route1->end route2->end

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The synthesis of this compound presents a classic challenge in aromatic chemistry, requiring careful consideration of directing group effects and reaction conditions. While the direct dinitration of 3-chlorotoluene offers a shorter pathway, it is likely to be hampered by the formation of a complex mixture of isomers, necessitating sophisticated separation techniques. A multi-step synthesis, although longer, provides the potential for greater control over regioselectivity and may ultimately deliver a purer product. The optimal choice of synthetic route will depend on the specific requirements of the researcher, including the desired purity, scale, and available resources. Further experimental investigation into the dinitration of 3-chlorotoluene is warranted to fully quantify the feasibility of this more direct approach.

References

A Comparative Analysis of the Explosive Properties of Dinitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Dinitrotoluene (DNT) is a nitroaromatic compound that exists as six primary isomers: 2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT.[1][2] Among these, 2,4-DNT and 2,6-DNT are the most common, produced during the nitration of toluene, and are well-known precursors in the manufacturing of trinitrotoluene (TNT) and toluene diisocyanate (TDI) for polyurethanes.[1][2][3] While all isomers possess energetic properties, their specific explosive characteristics, such as sensitivity to external stimuli and thermal stability, can vary. This guide provides a comparative overview of these properties based on available experimental data, outlines the standard testing protocols, and visually represents the experimental workflows.

Data Presentation: Comparative Explosive Properties
Property2,4-Dinitrotoluene (2,4-DNT)2,6-Dinitrotoluene (2,6-DNT)Other IsomersReference Compound: TNT
Impact Sensitivity >19.6 J (>100 cm with 2 kg weight)[4]Data not availableData not available15 J[5]
Friction Sensitivity Very Low[3]Data not availableData not available353 N
Detonation Velocity ~4,700 - 5,000 m/s (estimated)[6][7]Data not availableData not available6,900 m/s[8]
Decomposition Temp. 245 - 280 °C (exothermic peak)[4][9][10]Data not available (Melting point: 66°C)Data not available298 °C (onset)[11]

Note: The detonation velocity for DNT is often reported for technical grade mixtures and is dependent on loading density. The provided value is an estimation based on the general formula for DNT.[6][7]

Experimental Protocols

The characterization of explosive materials relies on standardized experimental procedures to ensure reproducibility and comparability of data. Below are detailed methodologies for the key experiments cited.

Impact Sensitivity: BAM Fallhammer Test

The BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test is a standard method to determine the sensitivity of a substance to impact energy.[4][10]

Objective: To determine the minimum impact energy required to cause an explosion or decomposition of a sample. This energy is typically expressed in Joules (J).

Apparatus:

  • A drop-weight apparatus consisting of a steel anvil, a sample holder assembly (steel cylinders), and a series of drop weights (e.g., 1 kg, 5 kg, 10 kg).

  • A guiding mechanism to ensure the weight drops vertically onto the sample.

  • A means of measuring the drop height accurately.

Methodology:

  • A small, measured amount of the test substance (typically around 40 mm³) is placed into the sample holder assembly.

  • The assembly is placed on the anvil of the fallhammer apparatus.

  • A specified weight is raised to a known height and released, allowing it to impact the sample.

  • The outcome of the impact (e.g., no reaction, audible report, flash, smoke, or complete decomposition) is observed and recorded.

  • A series of trials (typically six) is conducted at a given drop height.

  • The "up-and-down" method is often employed: if a positive reaction occurs, the drop height for the next test is decreased. If no reaction occurs, the height is increased.

  • This process is repeated at various heights until the 50% probability of initiation (the height at which initiation is expected in 50% of the trials) can be calculated statistically. The impact energy is then calculated using the formula: E = mgh (where m = mass, g = acceleration due to gravity, h = drop height).

Friction Sensitivity: BAM Friction Test

The BAM Friction Test is used to assess the sensitivity of an explosive to frictional stimuli.

Objective: To determine the minimum load (force) under which a sample will initiate due to friction. The result is expressed in Newtons (N).

Apparatus:

  • A friction testing machine with a fixed porcelain peg and a movable porcelain plate.[11]

  • A loading arm that applies a specific force, adjustable by a series of weights at different positions.[12]

  • An electric motor that moves the porcelain plate back and forth under the peg over a fixed distance (typically 10 mm).[12]

Methodology:

  • A small amount of the substance to be tested (approximately 10 mm³) is placed on the porcelain plate.[12]

  • The loading arm is lowered, bringing the porcelain peg into contact with the sample.

  • A specific weight is placed on the loading arm to apply a known force.

  • The motor is activated, causing the plate to move back and forth once beneath the stationary peg.[12]

  • The result is observed for any sign of initiation, such as a flame, spark, crackling sound, or smoke.

  • The test is repeated (typically up to six times) for a given load.

  • If no initiation occurs after six trials, the load is increased to the next level.

  • The lowest load at which an initiation is observed in at least one of six trials is recorded as the friction sensitivity.

Thermal Stability: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal behavior of energetic materials.[13]

Objective: To determine the temperatures at which a material undergoes physical transitions (like melting) and chemical changes (like decomposition), and to measure the heat associated with these events. The onset of the exothermic decomposition peak is a key indicator of thermal stability.

Apparatus:

  • A DSC instrument, which includes two sample pans (one for the sample, one for an inert reference) situated in a furnace.

  • A temperature programmer and a data acquisition system.

  • Sample pans, often made of aluminum or high-pressure stainless steel, which can be hermetically sealed.

Methodology:

  • A small, precisely weighed sample of the material (typically 1-5 mg) is placed into a sample pan and sealed.

  • An empty, sealed pan is used as a reference.

  • Both pans are placed in the DSC furnace.

  • The furnace is heated at a constant, predetermined rate (e.g., 5 or 10 °C/min) over a specified temperature range.[14]

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The data is plotted as heat flow versus temperature, generating a thermogram.

  • Endothermic events (like melting) appear as downward peaks, while exothermic events (like decomposition) appear as upward peaks.[10]

  • The onset temperature of the main exothermic peak is determined from the graph, which represents the temperature at which decomposition begins to accelerate.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

BAM_Impact_Test_Workflow cluster_prep Sample Preparation cluster_testing Testing Cycle cluster_analysis Data Analysis prep Place ~40 mm³ of sample in holder setup Position holder on anvil prep->setup set_height Set drop weight to specific height setup->set_height drop Release weight set_height->drop observe Observe outcome drop->observe decision Initiation? observe->decision adjust_up Increase height decision->adjust_up No adjust_down Decrease height decision->adjust_down Yes repeat Repeat test series adjust_up->repeat adjust_down->repeat repeat->set_height calculate Calculate 50% initiation energy (J) repeat->calculate After sufficient trials

BAM Fallhammer Impact Test Workflow

BAM_Friction_Test_Workflow cluster_prep Sample Preparation cluster_testing Testing Cycle (for a given load) cluster_analysis Data Analysis prep Place ~10 mm³ of sample on porcelain plate setup Position peg on sample prep->setup set_load Apply specific load via weighted arm setup->set_load run Activate motor for one back-and-forth cycle set_load->run observe Observe for initiation (spark, sound, smoke) run->observe decision Initiation in 1 of 6 trials? observe->decision increase_load Increase load decision->increase_load No record Record load as Friction Sensitivity (N) decision->record Yes increase_load->set_load

BAM Friction Test Workflow

DSC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation weigh Weigh 1-5 mg sample seal Seal sample in pan weigh->seal load Load sample and reference pans into DSC seal->load program Program temperature ramp (e.g., 10 °C/min) load->program run Run analysis program->run acquire Acquire heat flow vs. temperature data run->acquire plot Generate thermogram acquire->plot identify Identify endothermic (melting) and exothermic (decomposition) peaks plot->identify determine Determine onset temperature of decomposition identify->determine

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2,4-dinitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 5-Chloro-2,4-dinitrotoluene, a chemical compound requiring specialized handling due to its hazardous nature. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a toxic and potentially explosive compound. Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): All personnel handling this substance must wear appropriate PPE, including:

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust is generated.[1]

  • Eye and Face Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin and Body Protection: Appropriate protective gloves and clothing to prevent skin exposure.[1]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid generating dust.[2]

  • Prevent contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

  • Store in a cool, dry, well-ventilated area in tightly closed containers.[2][3]

  • Keep away from heat, sparks, and open flames.[2]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][2][4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or surface water.[1][3]

  • Clean-up: For solid spills, gently sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[1][3] It may be appropriate to moisten the material first to prevent dusting.[4][5]

Disposal Procedures

This compound is classified as a hazardous waste. Disposal must be conducted by a licensed and approved hazardous waste disposal facility.

Step 1: Waste Identification and Classification

  • This compound is a toxic substance.

  • Dinitrotoluenes are listed as hazardous waste under 40 CFR 261.24.[6] The EPA Hazardous Waste Number for 2,4-Dinitrotoluene is D030.[6]

Step 2: Packaging and Labeling

  • Place the waste in a compatible, sealed, and properly labeled container.

  • The label should clearly identify the contents as "Hazardous Waste" and include the chemical name: "this compound".

Step 3: Arrange for Professional Disposal

  • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Step 4: Incineration

  • The primary and recommended method for the disposal of dinitrotoluenes and other chlorinated nitroaromatic compounds is high-temperature incineration.[7]

  • Incineration should be performed in a facility equipped with appropriate emission control systems to handle the combustion byproducts, which may include hydrogen chloride and nitrogen oxides.[1][7]

Quantitative Data Summary

ParameterValueReference
EPA Hazardous Waste Number D030 (for 2,4-Dinitrotoluene)[6]
RCRA Toxicity Characteristic Level 0.13 mg/L (for 2,4-Dinitrotoluene)[6]
UN Number (for solid Dinitrotoluenes) 3454
Transport Hazard Class 6.1 (Toxic substances)
Packing Group II

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal A Step 1: Waste Collection and Segregation B Step 2: Proper Packaging in Labeled, Sealed Containers A->B C Step 3: Temporary Storage in a Secure, Ventilated Area B->C D Step 4: Transport by Licensed Hazardous Waste Hauler C->D Contact and schedule pickup with certified vendor E Step 5: Receipt at Approved Waste Disposal Facility D->E F Step 6: High-Temperature Incineration with Emission Control E->F G Final Disposition: Destruction of Hazardous Waste F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Chloro-2,4-dinitrotoluene. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures. It is classified as toxic if swallowed or in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing genetic defects, cancer, and damage to fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2]To prevent skin contact and absorption, which can be toxic.[1] Disposable nitrile gloves may offer short-term protection but should be changed immediately upon contact.[3]
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a splash hazard.[3][4]To protect against splashes and dust that can cause serious eye damage.[5]
Respiratory Protection A NIOSH-approved N95 dust mask or a higher-level respirator (e.g., full-face air-purifying respirator) should be used, especially when engineering controls like a fume hood are not sufficient or when dust may be generated.[3]To prevent inhalation of dust, which is toxic.[1] Work should be conducted under a hood.[5]
Protective Clothing A lab coat (Nomex® or similar flame-resistant material is recommended), buttoned, with long pants and closed-toe, closed-heel shoes.[3] Disposable coveralls may be necessary for larger quantities or when there is a high risk of contamination.To protect the skin from accidental contact. Contaminated clothing must be removed immediately and washed before reuse.[1]

Safe Handling and Operational Workflow

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.

Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid in Ventilated Area prep_workspace->handling_weigh Begin Experiment handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate Complete Experiment cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Waste in Labeled, Sealed Containers cleanup_wash->disposal_collect Segregate Waste disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_handover Hand Over to EHS for Disposal disposal_store->disposal_handover Figure 2. Disposal Decision Pathway start Waste Generated is_contaminated Is the material (e.g., gloves, glassware) contaminated? start->is_contaminated hw_container Place in a designated, labeled hazardous waste container. is_contaminated->hw_container Yes non_hw_container Dispose of as non-hazardous laboratory waste. is_contaminated->non_hw_container No seal_store Seal container when full or at the end of the day. hw_container->seal_store ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). seal_store->ehs_pickup

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.